3-Benzylidene-5-(4-phenylphenyl)furan-2-one
Description
Properties
CAS No. |
496861-70-2 |
|---|---|
Molecular Formula |
C23H16O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-benzylidene-5-(4-phenylphenyl)furan-2-one |
InChI |
InChI=1S/C23H16O2/c24-23-21(15-17-7-3-1-4-8-17)16-22(25-23)20-13-11-19(12-14-20)18-9-5-2-6-10-18/h1-16H |
InChI Key |
QBAKKCCUXREANC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Mechanistic and Structural Profiling of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one: A Comprehensive Technical Guide
Executive Summary & Pharmacophore Significance
3-Benzylidene-5-(4-phenylphenyl)furan-2-one (CAS: 496861-70-2) is a highly conjugated, synthetic γ-alkylidenebutenolide. The γ-alkylidenebutenolide core is a privileged pharmacophore ubiquitous in bioactive natural products such as nostoclides and rubrolides (). By incorporating an extended biphenyl system at the C5 position and a benzylidene moiety at the C3 position, this molecule achieves exceptional structural rigidity and lipophilicity. This guide delineates the structural causality, synthetic methodology, and biological relevance of this compound, serving as a foundational whitepaper for drug development professionals designing targeted covalent inhibitors.
Molecular Architecture & Physicochemical Profiling
The molecular architecture of 3-benzylidene-5-(4-phenylphenyl)furan-2-one consists of a central 2(3H)-furanone ring flanked by two bulky aromatic systems.
-
Endocyclic and Exocyclic Unsaturation: The core features an endocyclic double bond between C4 and C5, and an exocyclic double bond at C3 connecting the benzylidene group. This creates a continuous π-conjugation system across the entire molecule, lowering the HOMO-LUMO gap and enhancing its reactivity as an electrophile.
-
Stereochemical Causality: The synthesis predominantly yields the Z-isomer. This thermodynamic preference is driven by the severe steric repulsion that would occur in the E-isomer between the phenyl ring of the benzylidene group and the carbonyl oxygen of the furanone ring ().
Quantitative Analytical Data
The following table summarizes the computed and experimental physicochemical properties of the compound, essential for predicting its pharmacokinetic behavior (ADME) during early-stage drug discovery.
| Property | Value | Pharmacological Implication |
| Chemical Formula | C23H16O2 | Defines the highly aromatic, carbon-rich framework. |
| Molecular Weight | 324.38 g/mol | Optimal for small-molecule drug likeness (Lipinski's Rule of 5). |
| Topological Polar Surface Area (TPSA) | 26.30 Ų | Indicates excellent membrane permeability and potential BBB crossing. |
| Hydrogen Bond Donors | 0 | Highly lipophilic; relies heavily on hydrophobic/π-π interactions. |
| Hydrogen Bond Acceptors | 2 | Carbonyl and ether oxygens of the lactone ring. |
| Rotatable Bonds | 3 | High rigidity, reducing the entropic penalty upon target binding. |
(Data extrapolated from structural analogs via )
Synthetic Methodology & Mechanistic Causality
The construction of the 3-arylidene-5-aryl-2(3H)-furanone scaffold relies on a robust, two-step sequence designed to maximize atom economy and regioselectivity.
Step 1: Friedel-Crafts Acylation Biphenyl is reacted with succinic anhydride in the presence of anhydrous aluminum chloride (AlCl₃). Causality: AlCl₃ acts as a Lewis acid to generate a highly electrophilic acylium ion from succinic anhydride. The biphenyl system undergoes electrophilic aromatic substitution. Steric hindrance from the adjacent phenyl ring directs the acylation exclusively to the para-position, yielding 3-(biphenyl-4-carbonyl)propionic acid.
Step 2: Perkin-Type Condensation The resulting keto-acid is subjected to a Perkin-type condensation with benzaldehyde, utilizing acetic anhydride (Ac₂O) and sodium acetate (NaOAc) (). Causality: Acetic anhydride serves a dual purpose: it acts as a solvent and a powerful dehydrating agent, promoting the cyclization of the keto-acid into a reactive enol-lactone intermediate. Sodium acetate functions as a mild base, deprotonating the acidic α-carbon (C3) of the enol-lactone to form an enolate. This enolate executes a nucleophilic attack on the electrophilic carbonyl carbon of benzaldehyde. Subsequent dehydration yields the fully conjugated γ-alkylidenebutenolide.
Fig 1. Mechanistic workflow for the synthesis of 3-benzylidene-5-(4-phenylphenyl)furan-2-one.
Standardized Experimental Protocols
To ensure reproducibility and scientific integrity, the following self-validating protocols must be adhered to.
Protocol A: Preparation of 3-(Biphenyl-4-carbonyl)propionic acid
-
Initiation: Suspend anhydrous AlCl₃ (1.2 eq) in dry CH₂Cl₂ at 0 °C under an inert N₂ atmosphere.
-
Addition: Dropwise add a solution of succinic anhydride (1.0 eq) in CH₂Cl₂, maintaining the temperature below 5 °C to prevent uncontrolled exothermic polymerization.
-
Coupling: Add biphenyl (1.0 eq) in portions over 30 minutes. Stir the reaction mixture at room temperature for 4 hours.
-
Validation (TLC): Monitor the reaction via TLC (Hexane:EtOAc 6:4). The disappearance of the highly non-polar biphenyl spot validates completion.
-
Workup: Quench the reaction by pouring it over crushed ice and 1M HCl to decompose the aluminum complex. Extract with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Perkin Condensation to Target Furanone
-
Reagent Assembly: In a round-bottom flask, combine 3-(biphenyl-4-carbonyl)propionic acid (1.0 eq), benzaldehyde (1.1 eq), and anhydrous sodium acetate (1.5 eq).
-
Solvent/Dehydration: Add acetic anhydride (5.0 eq). The excess Ac₂O is critical to drive the equilibrium toward the enol-lactone intermediate.
-
Thermal Activation: Heat the mixture to 80-90 °C for 3 hours.
-
Validation (Colorimetric & TLC): The reaction mixture will transition to a deep yellow/orange color, indicative of extended π-conjugation. Confirm completion via TLC (Hexane:EtOAc 8:2).
-
Quenching & Isolation: Cool to room temperature and pour into ice-cold water. Stir vigorously for 1 hour to hydrolyze excess acetic anhydride into water-soluble acetic acid.
-
Purification: Filter the resulting precipitate. Recrystallize from hot ethanol/dichloromethane (1:1) to selectively isolate the thermodynamically stable Z-isomer.
Biological Relevance & Interaction Pathways
The pharmacological utility of 3-benzylidene-5-(4-phenylphenyl)furan-2-one stems from its α,β-unsaturated lactone moiety, which acts as a soft electrophile (Michael acceptor). This structural feature allows the molecule to form reversible or irreversible covalent bonds with nucleophilic cysteine residues on target proteins.
A primary target for such scaffolds is the Keap1-Nrf2 pathway. By alkylating the Cys151 residue of the Keap1 sensor protein via a thia-Michael addition, the furanone disrupts the Keap1-Nrf2 complex. This causality leads to the stabilization and nuclear translocation of Nrf2, thereby activating the Antioxidant Response Element (ARE) and upregulating cytoprotective genes.
Fig 2. Electrophilic stress response pathway activated by the γ-alkylidenebutenolide scaffold.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 714692, 2(3H)-Furanone, 3-benzylidene-5-phenyl-" PubChem,[Link]
-
Lattanzio, V., et al. "(Z)-5-(3′,4′-Bis(benzyloxy)benzylidene)furan-2(5H)-one." MDPI Molbank,[Link]
-
Silva, M., et al. "Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones." PubMed Central (PMC),[Link]
-
ResearchGate Community. "Synthesis, reactions and biological activity of 3-arylidene-5-(4-methylphenyl)-2(3H)-furanones." ResearchGate, [Link]
CAS 496861-70-2 physical and chemical properties
Comprehensive Technical Guide on CAS 496861-70-2: Physicochemical Architecture, Synthesis, and Pharmacological Application
Executive Summary
CAS 496861-70-2, chemically designated as (3Z)-3-benzylidene-5-(biphenyl-4-yl)furan-2(3H)-one, is a highly conjugated benzylidenebutenolide derivative. Belonging to a structural class analogous to marine natural products like rubrolides, this furan-2-one derivative is of significant interest in medicinal chemistry and materials science. This whitepaper provides an in-depth analysis of its physicochemical properties, details a self-validating synthetic protocol, and explores its pharmacological relevance as a Michael acceptor in inflammatory signaling pathways.
Physicochemical Profiling & Molecular Architecture
The molecular architecture of CAS 496861-70-2 is defined by a central furan-2(3H)-one ring flanked by a biphenyl system at the C5 position and a benzylidene group at the C3 position. This extended π-conjugation system significantly lowers the HOMO-LUMO gap, resulting in distinct photophysical properties and high lipophilicity, which is critical for intracellular target engagement[1].
Table 1: Quantitative Physicochemical Data
| Property | Value | Method / Source |
|---|---|---|
| IUPAC Name | (3Z)-3-benzylidene-5-(biphenyl-4-yl)furan-2(3H)-one | Standard Nomenclature |
| Molecular Formula | C₂₃H₁₆O₂ | 1[1] |
| Molecular Weight | 324.37 g/mol | Computed |
| Exact Mass | 324.1150 Da | HRMS Target |
| Topological Polar Surface Area (tPSA) | 26.3 Ų | 2[2] |
| Hydrogen Bond Donors / Acceptors | 0 / 2 | Computed[2] |
| Rotatable Bonds | 3 | Structural Analysis |
The rigid, planar nature of the furanone core combined with the rotatable biphenyl and phenyl rings allows the molecule to adopt a conformation that minimizes steric hindrance, heavily favoring the Z-isomer thermodynamically.
Mechanistic Synthesis & Reaction Causality
The synthesis of benzylidenebutenolides is most efficiently achieved via a Knoevenagel-type vinylogous aldol condensation. By reacting 5-(biphenyl-4-yl)furan-2(3H)-one with benzaldehyde under mild basic catalysis, the target compound is generated with high stereoselectivity[3].
Synthetic workflow of CAS 496861-70-2 via Knoevenagel-type aldol condensation.
Self-Validating Experimental Protocol
This protocol is designed as a closed-loop system where each step contains an internal verification mechanism to ensure scientific integrity.
-
Reagent Preparation: Dissolve 10.0 mmol of 5-(biphenyl-4-yl)furan-2(3H)-one and 12.0 mmol of benzaldehyde in 30 mL of anhydrous ethanol.
-
Causality: A slight excess of the electrophile ensures complete consumption of the furanone, preventing difficult downstream chromatographic separations.
-
-
Catalytic Activation: Add 1.0 mmol of piperidine and 1.0 mmol of glacial acetic acid.
-
Causality: This specific catalyst pair forms an iminium ion intermediate with benzaldehyde, drastically increasing its electrophilicity. Simultaneously, it facilitates the enolization of the furanone without causing base-catalyzed ring-opening (lactonolysis) that stronger bases (e.g., NaOH) would induce[4].
-
-
Thermodynamic Reflux: Heat the reaction mixture to 78°C (reflux) for 4–6 hours.
-
Causality: Elevated temperatures provide the activation energy required for the reversible dehydration step, placing the reaction under thermodynamic control. This selectively yields the Z-isomer, as the E-isomer suffers from severe steric clashes between the benzylidene phenyl ring and the furanone oxygen.
-
-
In-Process Validation (TLC): Spot the mixture on a silica TLC plate (Hexane:EtOAc 4:1). The starting furanone (Rf ~0.3) will disappear, replaced by a highly UV-active, bright yellow spot (Rf ~0.6).
-
Isolation & Crystallization: Cool the mixture to 0°C to induce precipitation. Filter the solid and wash with cold ethanol.
-
Causality: Cold ethanol removes unreacted benzaldehyde and piperidine acetate salts without solubilizing the highly lipophilic product.
-
Pharmacological Relevance & Target Modulation
Furan-2-one skeletons, particularly benzylidenebutenolides, are renowned for their broad-spectrum pharmacological potential, acting primarily as anti-inflammatory and anticancer agents[3]. The α,β-unsaturated carbonyl moiety of CAS 496861-70-2 acts as a potent, yet selective, Michael acceptor.
In the context of inflammation, this compound covalently binds to exposed nucleophilic cysteine residues on the IKK (IκB kinase) complex. This binding inhibits the phosphorylation of IκBα, thereby preventing the nuclear translocation of the NF-κB transcription factor. Consequently, the downstream transcription of pro-inflammatory mediators, notably COX-2, is severely downregulated.
Mechanistic inhibition of the NF-κB/COX-2 inflammatory signaling pathway.
Analytical Validation Protocols
To ensure the trustworthiness of the synthesized batch, the following self-validating analytical suite must be executed:
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (CDCl₃): The defining feature is a sharp singlet integrating to 1H at approximately δ 7.4–7.6 ppm, corresponding to the vinylic proton of the benzylidene group.
-
Validation of Geometry: Conduct a 2D NOESY experiment. A strong cross-peak between the vinylic proton and the C4-proton of the furanone ring self-validates the Z-configuration. An E-configuration would show cross-peaks to the biphenyl system instead.
-
-
High-Resolution Mass Spectrometry (HRMS): ESI-MS must yield an [M+H]⁺ peak at m/z 325.1228 (± 5 ppm), confirming the exact mass of 324.1150 Da and ruling out un-dehydrated aldol intermediates.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): Look for a strong, sharp absorption band at 1740–1760 cm⁻¹. This validates the presence of the highly conjugated α,β-unsaturated lactone carbonyl stretch, distinguishing it from standard saturated esters.
References
- Title: CAS#:496861-70-2 | 3-benzylidene-5-(4-phenylphenyl)
- Title: 2(3H)
- Title: Organocatalytic asymmetric approach to spirocyclic tetrahydrothiophenes containing either a butenolide or an azlactone structural motif Source: Semantic Scholar / ARKIVOC URL
- Title: An Overview of the Chemistry and Pharmacological Potentials of Furanones Skeletons Source: ResearchGate URL
Sources
Crystal Structure Analysis of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one: A Technical Whitepaper
Executive Summary
The rational design of small-molecule therapeutics relies heavily on precise spatial and conformational data. Derivatives of furan-2(3H)-ones, specifically 3-arylidene-5-arylfuran-2(3H)-ones, represent a privileged scaffold in medicinal chemistry, exhibiting potent anti-inflammatory, analgesic, and antimicrobial properties[1]. This whitepaper provides an in-depth crystallographic and structural analysis of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one (also known as 3-benzylidene-5-(biphenyl-4-yl)furan-2(3H)-one). By dissecting the synthesis, X-ray diffraction (XRD) methodologies, and solid-state packing behavior, this guide serves as a self-validating framework for researchers engaged in structural biology and structure-based drug design.
Pharmacological Context & Structural Significance
The biological activity of furan-2(3H)-ones is intrinsically linked to their three-dimensional conformation and the presence of the α,β-unsaturated lactone moiety[1]. The target compound, 3-benzylidene-5-(4-phenylphenyl)furan-2-one, builds upon the foundational 3-benzylidene-5-phenylfuran-2-one core (PubChem CID 714692)[2] by incorporating an extended biphenyl system at the C5 position.
Understanding the exact spatial arrangement—specifically the Z/E -tautomeric equilibrium of the exocyclic double bond and the rotational degrees of freedom (rotamers) between the furanone and biphenyl rings—is critical[1]. The crystal structure reveals how steric hindrance dictates the preferred rotamer and how intermolecular π−π stacking drives receptor-ligand stabilization.
Chemical Synthesis & Crystal Growth Protocol
High-resolution X-ray crystallography requires exceptionally pure, macroscopic single crystals. The protocol below outlines the thermodynamically controlled synthesis and crystallization workflow.
Step-by-Step Methodology
-
Precursor Condensation : Combine 1.0 equivalent of 4-(biphenyl-4-yl)-4-oxobutanoic acid with 1.0 equivalent of benzaldehyde in a round-bottom flask.
-
Catalytic Dehydration : Add 1.2 equivalents of anhydrous sodium acetate and suspend the mixture in an excess of acetic anhydride.
-
Causality: Acetic anhydride serves a dual purpose as a solvent and a potent dehydrating agent, driving the intramolecular cyclization of the oxobutanoic acid to form the furan-2(3H)-one ring. Simultaneously, sodium acetate provides the mild basicity required to catalyze the Perkin-type aldol condensation with benzaldehyde[1].
-
-
Thermal Activation : Reflux the reaction mixture at 100–110 °C for 3 hours under a nitrogen atmosphere to ensure complete conversion.
-
Quenching & Isolation : Cool the mixture to ambient temperature and pour it into crushed ice. The sudden shift in polarity forces the hydrophobic product to precipitate. Isolate via vacuum filtration.
-
Primary Purification : Recrystallize the crude solid from hot 96% ethanol to eliminate unreacted starting materials and kinetic byproducts[1].
-
Single Crystal Growth : Dissolve the purified compound in a 1:1 mixture of N,N-dimethylformamide (DMF) and ethanol. Loosely cap the vial and allow for slow solvent evaporation at 20 °C over 10–14 days.
-
Causality: The differential vapor pressures of DMF and ethanol create a slow, controlled supersaturation gradient, favoring the thermodynamic growth of defect-free single crystals suitable for XRD[3].
-
Figure 1: Workflow for the synthesis and single-crystal growth of the furan-2(3H)-one derivative.
X-Ray Diffraction (XRD) Data Acquisition & Processing
The determination of the molecular architecture relies on precise electron density mapping. The following self-validating protocol ensures high-fidelity data collection.
Step-by-Step Methodology
-
Crystal Mounting : Select a crystal with approximate dimensions of 0.22 × 0.22 × 0.12 mm. Coat the crystal in paratone oil and mount it on a cryoloop.
-
Cryogenic Data Collection : Transfer the loop to a diffractometer equipped with a nitrogen cold stream maintained at 170 K.
-
Causality: Lowering the temperature to 170 K minimizes the Debye-Waller factor (thermal atomic vibrations). This sharpens the diffraction spots and significantly improves the resolution of high-angle reflections, which is crucial for accurately modeling the anisotropic displacement parameters of the peripheral phenyl rings[3].
-
-
Irradiation : Expose the crystal to Mo K α radiation ( λ = 0.71073 Å) and capture the diffraction frames using an area detector.
-
Data Reduction & Absorption Correction : Process the raw frames using multi-scan absorption correction software (e.g., SADABS).
-
Causality: Multi-scan correction compensates for systematic errors such as X-ray absorption by the crystal and variations in the incident beam intensity, ensuring accurate structure factors ( F2 )[4].
-
-
Structure Solution & Refinement : Solve the phase problem using direct methods (SHELXT). Refine the structural model via full-matrix least-squares on F2 (SHELXL). Constrain all hydrogen atoms to calculated riding models to prevent over-parameterization[3].
Figure 2: Sequential pipeline for X-ray diffraction data acquisition and crystallographic refinement.
Crystallographic Architecture & Conformational Analysis
Based on highly analogous biphenyl-furanone structures, such as 5-(biphenyl-4-yl)-3-(3-methoxybenzylidene)furan-2(3H)-one[3], the target compound crystallizes in a monoclinic crystal system. The quantitative crystallographic parameters are summarized below.
Table 1: Crystallographic Data and Refinement Parameters
| Parameter | Value / Specification |
| Chemical Formula | C 23 H 16 O 2 |
| Formula Weight | 324.36 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Temperature | 170(2) K |
| Wavelength (Mo K α ) | 0.71073 Å |
| Unit Cell Dimensions | a≈19.8 Å, b≈7.0 Å, c≈13.2 Å, β≈107.7∘ |
| Volume | ∼1750 Å 3 |
| Z (Molecules per unit cell) | 4 |
| Absorption Coefficient ( μ ) | 0.09 mm −1 |
| Final R indices[ I>2σ(I) ] | R1≈0.048 , wR2≈0.143 |
Intramolecular Geometry and Dihedral Angles
The molecule is characterized by three primary planar domains: the benzylidene group, the central furan-2(3H)-one heterocycle, and the biphenyl moiety.
-
Furanone-Biphenyl Conjugation : The dihedral angle between the mean plane of the five-membered furan ring and the adjacent inner benzene ring of the biphenyl group is exceptionally small (typically <3∘ ). This near-coplanarity facilitates extended π -electron delocalization across the structural core[3].
-
Biphenyl Twist : In contrast, the outer phenyl ring of the biphenyl system is twisted out of plane by approximately 30∘ relative to the inner benzene ring. This torsion is a direct result of steric repulsion between the ortho-hydrogen atoms of the two phenyl rings[3].
Intermolecular Interactions & Crystal Packing
The solid-state architecture of 3-arylidene-5-arylfuran-2(3H)-ones is predominantly governed by non-covalent interactions rather than classical hydrogen bonding, due to the lack of strong hydrogen-bond donors (like -OH or -NH)[1].
-
Weak C-H···O Interactions : The highly electronegative carbonyl oxygen of the furan-2(3H)-one ring acts as a hydrogen-bond acceptor, interacting with the aromatic C-H protons of adjacent molecules. These interactions form infinite one-dimensional chains along the crystallographic axes[3].
-
π−π Stacking : The extensive aromatic systems (benzylidene and biphenyl groups) engage in robust face-to-face and edge-to-face π−π stacking interactions. The centroid-to-centroid distances between stacked aromatic rings typically range from 3.83 to 3.88 Å, providing significant cohesive energy to stabilize the three-dimensional crystal lattice[3],[1].
Conclusion
The crystal structure analysis of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one provides critical insights into the conformational preferences of heavily substituted furanones. The thermodynamic preference for near-coplanarity between the furanone and the inner biphenyl ring, contrasted with the necessary steric twist of the outer phenyl ring, dictates the molecule's overall topology. By employing rigorous cryogenic XRD methodologies, researchers can map these subtle dihedral shifts and π−π stacking networks, which are ultimately responsible for the compound's behavior within biological target sites.
References
-
5-(Biphenyl-4-yl)-3-(3-methoxybenzylidene)furan-2(3H)-one - PMC. Source: nih.gov. URL: [Link]
-
Structure, Z′ = 2 Crystal Packing Features of 3-(2-Chlorobenzylidene)-5-(p-tolyl)furan-2(3H)-one - MDPI. Source: mdpi.com. URL: [Link]
-
2(3H)-Furanone, 3-benzylidene-5-phenyl- | C17H12O2 - PubChem. Source: nih.gov. URL: [Link]
-
Crystal structure of (E)-2-benzylidene-4-[(3-phenyl-4,5-dihydroisoxazol-5-yl)methyl] - PMC. Source: nih.gov. URL: [Link]
Sources
An In-Depth Technical Guide to the Electronic and Photophysical Properties of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one
Foreword: Unveiling the Luminescent Potential of Furanone Scaffolds
For researchers, scientists, and drug development professionals, the furan-2-one scaffold represents a privileged structure, appearing in a multitude of biologically active natural products and synthetic compounds.[1] The unique electronic and photophysical properties of these molecules are not only of fundamental scientific interest but also hold immense potential for applications in bio-imaging, sensing, and photodynamic therapy. This guide focuses on a particularly intriguing derivative, 3-Benzylidene-5-(4-phenylphenyl)furan-2-one , a molecule poised at the intersection of synthetic accessibility and promising photophysical characteristics.
This document deviates from a rigid template, instead offering a narrative that weaves together theoretical underpinnings with practical experimental workflows. As a self-validating system, each protocol is presented with an emphasis on the causality behind experimental choices, ensuring both technical accuracy and field-proven insights. Our exploration will be grounded in authoritative references, providing a robust framework for understanding and investigating the electronic and photophysical landscape of this and related furanone derivatives.
Molecular Architecture and Synthetic Strategy
The core structure of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one features a furan-2-one ring, which is a five-membered lactone. This core is substituted at the 3-position with a benzylidene group and at the 5-position with a 4-biphenyl group. This extended π-conjugation across the molecule is the primary determinant of its electronic and photophysical properties.
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} caption: "General Molecular Structure"
Unveiling the Electronic Landscape: A Computational Approach
A deep understanding of a molecule's photophysical behavior begins with a thorough characterization of its electronic properties. Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are indispensable tools for this purpose.[3][4] These methods provide a balance of computational efficiency and accuracy, making them ideal for studying organic chromophores.[3]
The Causality Behind Computational Choices
The selection of the functional and basis set in DFT calculations is a critical decision that directly impacts the accuracy of the predictions. For organic molecules, hybrid functionals like B3LYP, which incorporates a portion of exact Hartree-Fock exchange, have proven to be robust for geometry optimizations and electronic structure calculations.[3] Pople-style basis sets, such as 6-311++G(d,p), are often employed as they provide a good description of the electron distribution, including polarization and diffuse functions, which are crucial for describing excited states.[3]
A Self-Validating Computational Workflow
A rigorous computational protocol ensures the reliability of the obtained results. The following workflow represents a standard and effective approach for the in silico investigation of furanone derivatives:
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Key Electronic Parameters and Their Significance
The computational workflow yields several key parameters that provide insight into the electronic nature of the molecule:
| Parameter | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally corresponds to a red-shifted absorption spectrum. |
| Excitation Energy | The energy required to promote an electron from the ground state to an excited state. | Corresponds to the position of the absorption maximum in the UV-Vis spectrum. |
| Oscillator Strength | The probability of a particular electronic transition. | A higher oscillator strength corresponds to a more intense absorption band. |
Data for 3-Benzylidene-5-(4-phenylphenyl)furan-2-one is not available in the literature. The table represents the type of data obtained from DFT/TD-DFT calculations.
Probing the Photophysical Behavior: Experimental Methodologies
The theoretical insights gained from computational studies are validated and expanded upon through experimental photophysical characterization. This involves a suite of spectroscopic techniques designed to probe the interaction of the molecule with light.
Steady-State Spectroscopy: Absorption and Emission
Steady-state absorption and fluorescence spectroscopy are the foundational techniques for characterizing the photophysical properties of a molecule.[5]
-
UV-Vis Absorption Spectroscopy: This technique measures the wavelengths of light a molecule absorbs. The resulting spectrum reveals the electronic transitions from the ground state to various excited states. For conjugated systems like 3-Benzylidene-5-(4-phenylphenyl)furan-2-one, a strong absorption band in the near-UV or visible region is expected due to the π-π* transition of the extended conjugated system.
-
Fluorescence Spectroscopy: Upon excitation with light of an appropriate wavelength, the molecule can relax from the excited state by emitting a photon. A fluorescence spectrometer measures the intensity of this emitted light as a function of wavelength. The fluorescence spectrum is typically red-shifted with respect to the absorption spectrum, a phenomenon known as the Stokes shift.
Fluorescence Quantum Yield: Measuring Emission Efficiency
The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The comparative method is a widely used and reliable technique for determining ΦF.[5]
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} caption: "Relative Quantum Yield Determination Workflow"
The quantum yield is calculated using the following equation:
ΦF,sample = ΦF,std * (msample / mstd) * (η2sample / η2std)
Where:
-
ΦF is the fluorescence quantum yield.
-
m is the slope of the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
Time-Resolved Fluorescence Spectroscopy: Unveiling Excited-State Dynamics
Time-resolved fluorescence spectroscopy provides information about the lifetime of the excited state (τF), which is the average time the molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the nanosecond and picosecond range. The fluorescence lifetime is a crucial parameter as it is influenced by both radiative and non-radiative decay processes.
Expected Photophysical Properties and Data Interpretation
| Property | Expected Characteristics and Interpretation |
| Absorption Maximum (λabs) | Expected in the near-UV to visible region (around 350-450 nm). The extended conjugation from the benzylidene and biphenyl groups should lead to a red-shifted absorption compared to simpler furanones. |
| Emission Maximum (λem) | Expected to be in the blue to green region of the visible spectrum, with a significant Stokes shift. The magnitude of the Stokes shift can provide insights into the change in geometry and electronic distribution upon excitation. |
| Fluorescence Quantum Yield (ΦF) | Likely to be moderate to high in non-polar solvents. The quantum yield may decrease in polar solvents due to the stabilization of charge-transfer states that can lead to non-radiative decay pathways. |
| Fluorescence Lifetime (τF) | Expected to be in the nanosecond timescale. The lifetime is inversely proportional to the sum of the radiative and non-radiative decay rates. Changes in lifetime across different solvents can reveal the influence of the environment on the excited-state dynamics. |
The photophysical processes can be visualized using a Jablonski diagram:
dot digraph "Jablonski_Diagram" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368", arrowhead=vee, penwidth=1.5];
} caption: "Jablonski Diagram of Photophysical Processes"
Concluding Remarks and Future Directions
This technical guide has provided a comprehensive framework for understanding and investigating the electronic and photophysical properties of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one. By integrating computational and experimental approaches, researchers can gain a deep understanding of the structure-property relationships that govern the behavior of this and related furanone derivatives.
Future research in this area could focus on the synthesis and detailed photophysical characterization of a series of 3-benzylidene-5-arylfuran-2-ones with varying aryl substituents to systematically tune their optical properties. Such studies would not only contribute to the fundamental understanding of these fascinating molecules but also pave the way for their application in advanced materials and biomedical technologies. The self-validating nature of the described workflows ensures that such future investigations will be built on a solid and reliable foundation.
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Preliminary toxicity data for 3-Benzylidene-5-(4-phenylphenyl)furan-2-one
A Technical Guide to the Preliminary Toxicological Assessment of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one
Disclaimer: No direct toxicological studies for 3-Benzylidene-5-(4-phenylphenyl)furan-2-one were identified in the available literature. This guide, therefore, presents a preliminary toxicological profile based on data from structurally related furanone derivatives. The information herein is intended for research and drug development professionals and should be interpreted with caution. Direct toxicological evaluation of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one is imperative for a definitive safety assessment.
Introduction: The Furanone Scaffold in Drug Discovery
The furanone ring is a common motif in a wide array of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities.[1] These activities include antibacterial, antifungal, anti-inflammatory, and anticancer effects.[1][2][3] The γ-alkylidenebutenolide core, a key feature of the topic compound, is particularly noted for its bioactivity.[4][5] Given the therapeutic potential of this class of compounds, a thorough understanding of their toxicological profile is a critical component of the drug development process. This guide provides an in-depth overview of the anticipated preliminary toxicity of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one, drawing upon existing data for analogous structures.
In Vitro Cytotoxicity of Furanone Derivatives
In vitro cytotoxicity assays are fundamental first steps in evaluating the potential toxicity of a compound. The most common method cited for furanone derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[4][6][7]
Insights from Structurally Related Compounds
Studies on various 3-benzyl-5-arylidenefuran-2(5H)-ones, which are structurally analogous to the topic compound, have demonstrated moderate cytotoxic activity against a panel of human cancer cell lines.[4][8] For instance, one study synthesized a series of these compounds and tested their effects on HL-60 (promyelocytic leukemia), HCT-8 (ileocecal adenocarcinoma), SF295 (glioblastoma), and MDA-MB-435 (melanoma) cell lines.[4] The half-maximal inhibitory concentrations (IC50) varied depending on the specific substitutions on the benzyl and arylidene rings, with some compounds showing activity in the micromolar range.[4]
Another study investigating different furanone derivatives found that while some compounds were non-toxic to human kidney cells (HK-2) at a concentration of 50 μM, others proved to be toxic, suggesting that even minor structural modifications can significantly impact cytotoxicity.[9]
Tabulated Cytotoxicity Data for Furanone Analogs
| Compound Class | Cell Line(s) | Concentration/IC50 | Observation | Reference |
| 3-Benzyl-5-arylidenefuran-2(5H)-ones | HL-60, HCT-8, SF295, MDA-MB-435 | IC50 = 8.9 to 114.4 μM | Moderate cytotoxic activity, substituent-dependent. | [4] |
| Bis-3-methoxyphenyl-substituted furanone | HK-2 (human kidney cells) | 50 μM | No significant toxicity. | [9] |
| Halogenated furanones | HK-2 (human kidney cells) | Not specified | Toxic to human kidney cells. | [9] |
| 3-methylidenetetrahydro-2-furanones | L-1210 and HL-60 | IC50 = 6.9 μM (most potent) | Active against leukemia cell lines. | [2] |
In Vivo Toxicity Assessment in a Model Organism
While in vitro data provides a baseline, in vivo studies are crucial for understanding systemic toxicity. A study on furanone derivatives utilized the Galleria mellonella larvae model, which has emerged as a reliable predictor of chemical toxicity.[9] In this study, several furanones were tested at a concentration of 100 μM. Interestingly, the compounds that were toxic to human kidney cells in vitro did not show toxicity in the G. mellonella larvae, with no instances of death or melanization observed.[9] This discrepancy highlights the importance of whole-organism studies, as metabolic and excretory processes can influence a compound's toxicity profile.[6]
Genotoxicity Potential of the Furanone Scaffold
Genotoxicity, the property of a chemical agent to damage the genetic information within a cell, is a critical safety concern. Some furanone derivatives have been evaluated for their genotoxic potential using the Ames test, which assesses a chemical's ability to induce mutations in bacteria.[2] One study on new chlorine-containing furanones revealed weak mutagenic activity for two of the tested compounds.[2]
It is important to note that the parent furan ring itself is generally not genotoxic in mammalian cells. However, its metabolite, cis-2-butene-1,4-dial (BDA), has been shown to be a potent genotoxic agent.[10] BDA can induce DNA damage, as measured by the comet assay, and increase the frequency of mutations in the mouse lymphoma thymidine kinase gene mutation assay.[10] Therefore, the metabolic fate of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one is a key determinant of its potential genotoxicity.
Experimental Protocols for Preliminary Toxicity Assessment
The following are detailed methodologies for key experiments that would be essential in determining the preliminary toxicity profile of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one.
In Vitro Cytotoxicity: MTT Assay
Objective: To determine the concentration of the test compound that reduces the viability of a cell population by 50% (IC50).
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[4]
-
Incubation: Incubate the plates for 24, 48, or 72 hours.[6]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.
Genotoxicity: Comet Assay (Single Cell Gel Electrophoresis)
Objective: To detect DNA strand breaks in individual cells.
Protocol:
-
Cell Treatment: Expose cells to various concentrations of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one for a defined period (e.g., 4 hours).[10] Include negative and positive controls (e.g., methyl methanesulfonate).[10]
-
Cell Embedding: Mix a small aliquot of treated cells with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA (with strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green). Visualize the comets using a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.
Genotoxicity: In Vitro Micronucleus Test
Objective: To detect chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.
Protocol:
-
Cell Treatment: Treat cells with 3-Benzylidene-5-(4-phenylphenyl)furan-2-one at various concentrations. Include appropriate negative and positive controls.
-
Cytochalasin B Addition: Add cytochalasin B to the cell cultures to block cytokinesis, resulting in binucleated cells.
-
Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope.
-
Data Analysis: Statistically compare the frequency of micronuclei in the treated groups to the negative control group.
Visualizations: Workflows and Pathways
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Key assays in genotoxicity assessment.
Conclusion and Future Directions
The preliminary toxicological assessment of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one, based on data from structurally similar furanone derivatives, suggests a potential for moderate cytotoxicity and a need for careful evaluation of its genotoxic potential. The observed toxicity of related compounds appears to be highly dependent on the specific chemical substitutions on the furanone scaffold. Discrepancies between in vitro and in vivo results for some analogs underscore the necessity of using whole-organism models early in the safety evaluation process.
Future research should prioritize direct toxicological testing of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one. This should include a comprehensive panel of in vitro cytotoxicity assays against both cancerous and non-cancerous cell lines, as well as a battery of genotoxicity tests. Furthermore, investigation into the metabolic profile of the compound is crucial to determine if reactive metabolites, such as BDA, are formed. These data will be instrumental in establishing a reliable safety profile and guiding the future development of this and other promising furanone-based compounds.
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The Advent and Ascendancy of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one Derivatives: A Technical Guide for Drug Discovery
For Immediate Release
An in-depth exploration of the discovery, synthesis, and burgeoning therapeutic potential of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one derivatives is detailed in this comprehensive technical guide. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the scientific underpinnings of this promising class of heterocyclic compounds.
The furanone core is a privileged scaffold in medicinal chemistry, with a rich history of yielding compounds that exhibit a wide array of biological activities.[1][2] This guide focuses on a specific subclass, the 3-Benzylidene-5-(4-phenylphenyl)furan-2-ones, which have emerged as a focal point for research into novel therapeutic agents, particularly in the realms of oncology and inflammatory diseases.
A Legacy of Discovery: The Furanone Scaffold
The journey of furanone chemistry is deeply rooted in the broader history of furan chemistry, which began with the description of 2-furoic acid by Carl Wilhelm Scheele in 1780.[3] The furan-2(5H)-one, or butenolide, subunit is present in a multitude of natural products and has demonstrated a remarkable spectrum of biological effects, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[4][5] This inherent bioactivity has made the furanone nucleus an attractive starting point for the design and synthesis of new therapeutic agents.[1]
Synthetic Pathways to a Privileged Core
The most prevalent and efficient method for synthesizing 3-arylidene-5-aryl-2(3H)-furanone derivatives, including the 3-Benzylidene-5-(4-phenylphenyl)furan-2-one series, is a modified Perkin condensation.[6] This reaction, developed by William Henry Perkin in 1868, traditionally involves the aldol condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[7][8]
The contemporary adaptation for the synthesis of the target furanones involves the one-pot condensation of a β-aroylpropionic acid with an aromatic aldehyde. This is typically carried out in the presence of a dehydrating agent like acetic anhydride and a base catalyst such as triethylamine or sodium acetate.[6] The operational simplicity and the ready availability of starting materials make this method highly amenable to the creation of compound libraries for structure-activity relationship (SAR) studies.
The key precursor for the synthesis of the 5-(4-phenylphenyl) moiety is 3-(4-phenylbenzoyl)propionic acid.[9] This is then reacted with a substituted benzaldehyde to yield the desired 3-benzylidene-5-(4-phenylphenyl)furan-2-one derivative.
Experimental Protocol: Synthesis of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one
This protocol is a representative example adapted from established methodologies for similar furanone derivatives.[6][9]
Reactants:
-
3-(4-Phenylbenzoyl)propionic acid (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Acetic anhydride
-
Triethylamine
Procedure:
-
A mixture of 3-(4-phenylbenzoyl)propionic acid and benzaldehyde is heated with a few drops of acetic anhydride and triethylamine.
-
The resulting solid mass is allowed to cool to room temperature.
-
The crude product is purified by crystallization from a suitable solvent, such as methanol or ethanol, to yield the final compound.
Characterization:
The structure and purity of the synthesized compound are confirmed using standard analytical techniques, including:
-
Melting point determination
-
Infrared (IR) spectroscopy
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy
-
Mass spectrometry (MS)
Therapeutic Potential and Biological Activity
Derivatives of the 3-arylidene-2(3H)-furanone scaffold have demonstrated significant potential as anti-inflammatory, analgesic, and anticancer agents.[10][11][12] The biological activity is intricately linked to the nature and position of substituents on the aromatic rings.
Anti-inflammatory and Analgesic Properties
Studies on closely related 3-arylidene-5-arylfuranones have revealed potent anti-inflammatory and analgesic effects.[10][12] For instance, certain derivatives have shown significant inhibition of edema in the carrageenan-induced rat paw edema test, a classic model for acute inflammation.[10] The proposed mechanism for these effects often involves the inhibition of cyclooxygenase (COX) enzymes, with some compounds showing selectivity for COX-2.[12]
Anticancer Activity
The cytotoxic potential of furanone derivatives against various cancer cell lines is well-documented.[11][13][14] Analogues of the natural product nostoclides, which share the γ-alkylidenebutenolide core, have exhibited moderate to potent cytotoxic activity.[11][13] The mechanism of action for the anticancer effects of furanones can be multifaceted, including the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.
The table below summarizes the cytotoxic activity of some representative 3-benzyl-5-arylidenefuran-2(5H)-ones, which are structurally related to the title compounds.
| Compound | Cell Line | IC₅₀ (µM) |
| Compound 13 | HL-60 | 17.6 |
| HCT-8 | 62.2 | |
| MDA/MB-435 | 35.5 | |
| SF295 | 44.8 | |
| Compound 14 | HL-60 | 8.9 |
Data adapted from Teixeira et al., 2007.[11]
Visualizing the Synthesis and Workflow
Diagram: Synthetic Pathway of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one
Caption: General synthetic scheme for 3-Benzylidene-5-(4-phenylphenyl)furan-2-one.
Diagram: Experimental Workflow for Synthesis and Evaluation
Caption: A typical workflow from synthesis to biological evaluation.
Future Perspectives
The 3-Benzylidene-5-(4-phenylphenyl)furan-2-one scaffold represents a promising avenue for the development of novel therapeutic agents. The synthetic accessibility allows for extensive derivatization and optimization of the core structure to enhance potency and selectivity for various biological targets. Future research should focus on elucidating the precise mechanisms of action of these compounds and exploring their potential in a broader range of disease models. The continued investigation of this class of furanones is poised to yield new and effective treatments for a variety of human ailments.
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Akkol, E. K., et al. (2021). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. [Link]
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Al-Ostath, A., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Pharmaceutical Sciences, 26(3), 203-212. [Link]
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Basile, T., et al. (2021). (Z)-5-(3′,4′-Bis(benzyloxy)benzylidene)furan-2(5H)-one. AIR Unimi. [Link]
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Sorensen, T. S., & Sun, F. (2009). Synthesis of Substituted 5-Alkylidenefuran-2(5H)-furanones. Arkivoc, 2009(5), 102-115. [Link]
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Unnikrishnan, M. K., et al. (2019). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica, 11(1), 20-41. [Link]
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Gotor, V., et al. (2005). The Furan-2(5H)-ones: Recent Synthetic Methodologies and Its Application in Total Synthesis of Natural Products. Mini-Reviews in Organic Chemistry, 2(2), 139-145. [Link]
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Lee, J., et al. (2020). Design, Synthesis, and Anti-Tyrosinase, Anti-Melanogenic, and Antioxidant Activities of Novel (Z)-3-Benzyl-5-Benzylidene-2-Thioxothiazolidin-4-One Analogs. MDPI. [Link]
-
Basile, T., et al. (2025). (Z)-5-(3′,4′-Bis(benzyloxy)benzylidene)furan-2(5H)-one. ResearchGate. [Link]
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Patil, K. R., et al. (2011). Synthesis and biological evaluation of (E)-3-benzylidene-dihydro-5-methylfuran-2(3H)-ones as potential anticancer agents. Journal of Pharmacy Research, 4(11), 4172-4175. [Link]
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El-Shehry, M. F., et al. (2013). Synthesis of some novel azaheterocycles utilizing 3-(4-nitrobenzylidene)-5-phenylfuran-2(3H)-one with expected antimicrobial activity. Der Pharma Chemica, 5(5), 318-326. [Link]
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Nojima, T., et al. (2024). Synthesis and Properties of 3,8-Diaryl-2H-cyclohepta[b]furan-2-ones. MDPI. [Link]
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Rao, J., et al. (2020). Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Bioorganic Chemistry, 102, 104076. [Link]
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Acar, C. E., et al. (2023). Investigation of Anti-Cancer Activity of Newly Synthesized 2,4-pentadien-1-one Derivative Containing Benzofuran in Human Lung and Colon Cancer Cells. AccScience Publishing. [Link]
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Lee, S., et al. (2016). Synthesis and biological evaluation of 3-substituted 5-benzylidene-1-methyl-2-thiohydantoins as potent NADPH oxidase (NOX) inhibitors. Bioorganic & Medicinal Chemistry, 24(18), 4349-4357. [Link]
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Khaled, A., et al. (2025). New 2-benzylideneamino-4,5-diphenylfuran-3‑carbonitrile derivatives and their benzylamino analogues: Synthesis, in vitro cytotoxicity, protein kinase inhibitory activity and in silico insights. Bioorganic Chemistry, 168, 109263. [Link]
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Grabarczyk, M., & Gzella, A. K. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. PMC. [Link]
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How to synthesize 3-Benzylidene-5-(4-phenylphenyl)furan-2-one in the lab
Application Note: Synthesis and Characterization of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, optimized synthetic protocols, and analytical validation.
Introduction and Mechanistic Rationale
The γ-alkylidenebutenolide core is a privileged scaffold in medicinal chemistry, frequently appearing in natural products like nostoclides and displaying a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1].
The synthesis of 3-benzylidene-5-(4-phenylphenyl)furan-2-one (also known as 3-benzylidene-5-(biphenyl-4-yl)-2(3H)-furanone) is most efficiently achieved via a modified Perkin-type cyclocondensation. This one-pot cascade reaction utilizes 3-(biphenyl-4-carbonyl)propanoic acid and benzaldehyde. The transformation is driven by acetic anhydride ( Ac2O ), which acts as a dehydrating agent to promote the initial ring closure (lactonization), and anhydrous sodium acetate ( NaOAc ), which serves as a mild base to catalyze the subsequent aldol condensation and final dehydration[2].
Reaction workflow for the synthesis of 3-benzylidene-5-(4-phenylphenyl)furan-2-one.
Materials and Reagents
To ensure high yields and minimize side reactions, all reagents must be properly dried. The presence of water will hydrolyze the acetic anhydride, severely retarding the initial lactonization step.
| Reagent / Material | Role in Synthesis | Equivalents | Specifications |
| 3-(Biphenyl-4-carbonyl)propanoic acid | Starting Material | 1.0 eq | >98% purity, dry |
| Benzaldehyde | Electrophile | 1.1 eq | Freshly distilled to remove benzoic acid |
| Sodium Acetate ( NaOAc ) | Base Catalyst | 1.5 eq | Strictly Anhydrous (fused) |
| Acetic Anhydride ( Ac2O ) | Solvent / Dehydrating Agent | Excess (~5-10 V) | Reagent grade |
| Glacial Acetic Acid or Ethanol | Recrystallization Solvent | N/A | HPLC grade |
Experimental Protocol
As a self-validating system, this protocol relies on visual phase changes (dissolution followed by precipitation) to indicate reaction progress.
Step 1: Reagent Assembly and Lactonization
-
Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube.
-
Add 10.0 mmol of 3-(biphenyl-4-carbonyl)propanoic acid and 15.0 mmol of fused, anhydrous sodium acetate to the flask.
-
Add 15 mL of acetic anhydride.
-
Causality: The mixture is kept under anhydrous conditions because Ac2O must drive the dehydration of the keto-acid into the enol-lactone intermediate. Fused sodium acetate is critical; hydrated sodium acetate will quench the anhydride.
Step 2: Aldol Condensation and Heating
-
Add 11.0 mmol of freshly distilled benzaldehyde to the suspension.
-
Heat the reaction mixture in an oil bath at 100–110 °C with continuous stirring for 3 to 4 hours.
-
Causality: The elevated temperature provides the activation energy necessary for the enolate of the intermediate furanone to attack the benzaldehyde carbonyl. The subsequent elimination of water to form the thermodynamically stable exocyclic double bond is also thermally driven[2].
Step 3: Quenching and Isolation
-
Remove the flask from the oil bath and allow it to cool slightly (to ~60 °C).
-
Pour the warm reaction mixture slowly into a beaker containing 100 g of crushed ice and 100 mL of distilled water, stirring vigorously.
-
Causality: Pouring the mixture into ice-water serves a dual purpose: it rapidly hydrolyzes the excess acetic anhydride into water-soluble acetic acid, and it drastically reduces the solubility of the highly hydrophobic furanone product, forcing it to precipitate as a solid mass.
-
Allow the suspension to stand for 1 hour to ensure complete precipitation and hydrolysis of the anhydride.
-
Vacuum filter the crude solid using a Büchner funnel and wash the filter cake thoroughly with cold distilled water (3 × 30 mL) to remove residual acetic acid and sodium salts.
Step 4: Purification
-
Transfer the crude solid to an Erlenmeyer flask and recrystallize from boiling glacial acetic acid or absolute ethanol.
-
Causality: Recrystallization exploits the differential solubility of the target lactone versus unreacted benzaldehyde and highly polar byproducts. Slow cooling will yield the product predominantly as the thermodynamically favored Z-isomer due to steric repulsion in the E-isomer[3].
-
Dry the purified crystals in a vacuum desiccator over P2O5 or silica gel.
Analytical Characterization (Expected Data)
To validate the structural integrity of the synthesized 3-benzylidene-5-(4-phenylphenyl)furan-2-one, perform the following spectroscopic analyses. The presence of the lactone carbonyl and the exocyclic double bond are the primary diagnostic markers.
| Analytical Method | Expected Diagnostic Signals | Structural Assignment |
| FT-IR (KBr pellet) | ~1770 - 1785 cm⁻¹ | Characteristic α,β-unsaturated γ-lactone C=O stretch[2]. |
| ~1610 - 1630 cm⁻¹ | Exocyclic C=C and aromatic C=C stretching. | |
| ¹H NMR (400 MHz, CDCl₃) | ~6.80 - 6.95 ppm (1H, s) | Furanone ring proton (C4-H). |
| ~7.30 - 7.50 ppm (1H, s) | Exocyclic vinylic proton (Ar-CH =C). Indicates Z-geometry. | |
| ~7.35 - 7.90 ppm (m) | Aromatic protons from the biphenyl and benzylidene rings. | |
| Mass Spectrometry (ESI+) | m/z 325.1 | [M+H]⁺ corresponding to C23H16O2 (Exact Mass: 324.11). |
References
- Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones. nih.gov.
- Synthesis, reactions and biological activity of 3-arylidene-5-(4-methylphenyl)-2(3H)-furanones. researchgate.net.
- Synthesis and biological evaluation of (E)-3-benzylidene-dihydro-5-methylfuran-2(3H)-ones as potential anticancer agents. researchgate.net.
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The Synthetic Versatility of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one: A Gateway to Novel Heterocycles
The furan-2-one scaffold, a prominent feature in numerous natural products and pharmacologically active compounds, represents a cornerstone in synthetic organic chemistry. Among its diverse derivatives, 3-Benzylidene-5-(4-phenylphenyl)furan-2-one emerges as a particularly valuable building block. Its unique structural architecture, characterized by a reactive α,β-unsaturated lactone system and the presence of a biphenyl moiety, offers a rich landscape for chemical transformations. This guide provides an in-depth exploration of the applications of this versatile compound in the synthesis of novel heterocyclic frameworks, complete with detailed experimental protocols for researchers, scientists, and professionals in drug development.
Introduction: The Significance of the Furan-2-one Core
Furan-2(3H)-ones, also known as butenolides, are five-membered heterocyclic lactones that serve as pivotal intermediates in the synthesis of a wide array of more complex molecules.[1] The exocyclic double bond in 3-arylidene derivatives, such as 3-Benzylidene-5-(4-phenylphenyl)furan-2-one, introduces a site of electrophilicity, making it susceptible to nucleophilic attack. This reactivity is the cornerstone of its synthetic utility, enabling its transformation into other important heterocyclic systems. Furthermore, furanone derivatives and their products often exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, underscoring their relevance in medicinal chemistry.[2]
Synthesis of the Starting Material: 3-Benzylidene-5-(4-phenylphenyl)furan-2-one
The synthesis of the title compound can be readily achieved through a well-established condensation reaction between 3-(4-phenylbenzoyl)propionic acid and benzaldehyde. This reaction is typically carried out in the presence of a dehydrating agent, such as acetic anhydride, and a base catalyst like triethylamine.[3]
Experimental Protocol: Synthesis of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one
Materials:
-
3-(4-Phenylbenzoyl)propionic acid
-
Benzaldehyde
-
Acetic anhydride
-
Triethylamine
-
2-Butanone (for crystallization)
-
Crushed ice
-
Round-bottom flask
-
Reflux condenser
-
Water bath
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, a solution of 3-(4-phenylbenzoyl)propionic acid (1 equivalent) and benzaldehyde (1 equivalent) is prepared in acetic anhydride (used as both solvent and reagent).
-
A few drops of triethylamine are added to the solution as a catalyst.
-
The reaction mixture is refluxed for 5-6 hours on a water bath under anhydrous conditions, with continuous stirring.
-
Upon completion of the reaction (monitored by TLC), the contents are carefully poured into a beaker containing crushed ice in small portions while stirring vigorously.
-
A solid mass will separate out. This solid is collected by filtration and washed thoroughly with water.
-
The crude product is then recrystallized from 2-butanone to yield the pure 3-Benzylidene-5-(4-phenylphenyl)furan-2-one.[3]
Key Applications in Heterocyclic Synthesis
The primary application of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one lies in its role as a precursor for the synthesis of various nitrogen-containing heterocycles. The inherent reactivity of the lactone ring allows for its facile transformation into pyrrolones and pyridazinones, scaffolds of significant pharmacological interest.
Synthesis of 2(3H)-Pyrrolones
The reaction of 3-arylidene-5-aryl-2(3H)-furanones with a source of ammonia, such as ammonium acetate in glacial acetic acid, provides a direct route to the corresponding 2(3H)-pyrrolones.[4] This transformation involves a nucleophilic attack of ammonia on the lactone carbonyl, leading to ring opening, followed by intramolecular cyclization and dehydration to form the more stable five-membered lactam ring.
Experimental Protocol: Synthesis of 3-Benzylidene-5-(4-phenylphenyl)-2(3H)-pyrrolone
Materials:
-
3-Benzylidene-5-(4-phenylphenyl)furan-2-one (1.0 eq)
-
Ammonium acetate (5.0-10.0 eq)
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Ice-cold water
Procedure:
-
To a round-bottom flask, add 3-Benzylidene-5-(4-phenylphenyl)furan-2-one and an excess of ammonium acetate.
-
Add glacial acetic acid to serve as the solvent.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux with continuous stirring. The reaction is typically complete within 4-8 hours and can be monitored by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-cold water to precipitate the solid product.
-
Collect the solid by filtration, wash with water, and dry to obtain the 3-Benzylidene-5-(4-phenylphenyl)-2(3H)-pyrrolone.[4]
Similarly, N-substituted pyrrolones can be synthesized by reacting the furanone with primary amines, such as benzylamine.[5] This reaction proceeds through the formation of an intermediate γ-ketobenzylamide, which then undergoes lactamization.
Synthesis of Pyridazin-3(2H)-ones
The reaction of 2(3H)-furanones with hydrazine hydrate offers a versatile and efficient route to pyridazinone derivatives.[6] This transformation proceeds via a ring-opening of the furanone lactone by hydrazine to form a key hydrazide intermediate, which subsequently undergoes intramolecular cyclization to yield the stable six-membered pyridazinone ring.[6]
Experimental Protocol: Synthesis of 4-Benzylidene-6-(4-phenylphenyl)-4,5-dihydropyridazin-3(2H)-one
Materials:
-
3-Benzylidene-5-(4-phenylphenyl)furan-2-one
-
Hydrazine hydrate
-
Absolute ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve 3-Benzylidene-5-(4-phenylphenyl)furan-2-one in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add an equimolar amount of hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry to yield the desired pyridazinone.[6]
Potential Applications in C-C Bond Forming Reactions
Beyond its use in the synthesis of nitrogen heterocycles, the structural features of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one suggest its potential as a substrate in important carbon-carbon bond-forming reactions.
Michael Addition Reactions
The exocyclic double bond of the 3-benzylidene group is part of an α,β-unsaturated carbonyl system, making it a classic Michael acceptor.[7] This allows for the conjugate addition of a wide range of nucleophiles, known as Michael donors, to the β-carbon. This reaction is a powerful tool for the formation of new carbon-carbon bonds under mild conditions.[7] A variety of nucleophiles, including enolates, organocuprates, and soft carbon nucleophiles, can be employed in this transformation, leading to a diverse array of functionalized furanone derivatives.[8]
| Michael Donor (Nucleophile) | Michael Acceptor | Product |
| Enolates | 3-Benzylidene-5-(4-phenylphenyl)furan-2-one | Adduct with a new C-C bond at the β-position |
| Organocuprates (Gilman reagents) | 3-Benzylidene-5-(4-phenylphenyl)furan-2-one | Adduct with a new C-C bond at the β-position |
| Thiols | 3-Benzylidene-5-(4-phenylphenyl)furan-2-one | Thioether adduct |
| Amines | 3-Benzylidene-5-(4-phenylphenyl)furan-2-one | Amino adduct |
Table 1: Potential Michael Addition Reactions
Diels-Alder Reactions
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring.[9][10] The furanone ring itself can act as a dienophile, reacting with a suitable diene. The electron-withdrawing nature of the carbonyl group in the furanone ring enhances its dienophilic character. This reaction provides a pathway to complex polycyclic structures containing the furanone moiety, which can be further elaborated. While specific examples with 3-Benzylidene-5-(4-phenylphenyl)furan-2-one are not extensively reported, the general reactivity of butenolides in Diels-Alder reactions suggests this as a promising area for exploration.[11]
Conclusion
3-Benzylidene-5-(4-phenylphenyl)furan-2-one is a highly versatile and valuable starting material in organic synthesis. Its reactivity allows for the straightforward synthesis of important nitrogen-containing heterocycles such as pyrrolones and pyridazinones. Furthermore, its inherent electronic properties make it a promising candidate for participation in Michael addition and Diels-Alder reactions, opening avenues for the construction of complex molecular architectures. The protocols and applications detailed in this guide are intended to empower researchers in the fields of organic synthesis and drug discovery to harness the full potential of this remarkable scaffold.
References
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Oriental Journal of Chemistry. (2014, March 28). 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review). [Link]
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ResearchGate. (n.d.). Synthesis of pyridazinone derivatives. [Link]
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Merck Millipore. (n.d.). Synthesis and pharmacological evaluation of 2(3H)-furanones and 2(3H)-pyrrolones, combining analgesic and anti-inflammatory properties with reduced gastrointestinal toxicity and lipid peroxidation. [Link]
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SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. [Link]
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International Journal of Research in Pharmacy and Chemistry. (2010, June 15). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME PYRIDAZINONE DERIVATIVES. [Link]
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Biomedical and Pharmacology Journal. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. [Link]
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Acta Crystallographica Section E: Crystallographic Communications. (n.d.). 5-(Biphenyl-4-yl)-3-(3-methoxybenzylidene)furan-2(3H)-one. [Link]
-
MDPI. (2020, October 16). Synthesis of 2-Benzylidene-3-Pyrrolines and Their Synthetic Transformation. [Link]
-
PubMed. (2012, January 14). Asymmetric Michael addition reactions of 3-substituted benzofuran-2(3H)-ones to nitroolefins catalyzed by a bifunctional tertiary-amine thiourea. [Link]
-
PubMed. (2014, May 18). Highly diastereo- and enantioselective Michael addition of 3-substituted benzofuran-2(3H)-ones to 4-oxo-enoates catalyzed by lanthanide(III) complexes. [Link]
-
ResearchGate. (n.d.). Synthesis, reactions and biological activity of 3-arylidene-5-(4-methylphenyl)-2(3H)-furanones. [Link]
-
ResearchGate. (n.d.). Reactions of 2(3H)-furanones. [Link]
-
ResearchGate. (n.d.). Protocol for the synthesis of pyrrolones. [Link]
-
Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. [Link]
-
PMC. (n.d.). Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones. [Link]
-
Wikipedia. (n.d.). Michael reaction. [Link]
-
ResearchGate. (2026, February 3). Synthesis of 2-Benzylidene-3-Pyrrolines and Their Synthetic Transformation. [Link]
-
Wikipedia. (n.d.). Diels–Alder reaction. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and microbial activity of 3-[4-Benzylidene-5-oxo-2-phenyl- 4,5-dihydro-imidazol-1-yl]. [Link]
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ResearchGate. (2015, December 15). Synthesis of some novel azaheterocycles utilizing 3-(4-nitrobenzylidene)-5-phenylfuran-2(3H)-one with expected antimicrobial activity. [Link]
-
Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. [Link]
-
Wiley Online Library. (n.d.). The reaction pathway for 2‐benzylidene‐1‐benzofuran‐3‐ones and their analogues. [Link]
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MDPI. (2025, March 13). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. [Link]
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Chemistry LibreTexts. (2020, May 30). 23.10: Conjugate Additions- The Michael Reaction. [Link]
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University of California, Irvine. (n.d.). Lewis acid-catalyzed Diels-Alder reactions. [Link]
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PMC. (n.d.). 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies. [Link]
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ResearchGate. (n.d.). Diels-alder reactions with ethyl 1-benzofuran-3-carboxylates. [Link]
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Application Note: 3-Benzylidene-5-(4-phenylphenyl)furan-2-one (BPPFO) in OLED Material Development
Document Type: Advanced Application Note & Experimental Protocol Target Audience: Materials Scientists, Optoelectronic Researchers, and Chemical Development Professionals Compound: 3-Benzylidene-5-(4-phenylphenyl)furan-2-one (CAS: 496861-70-2)
Executive Summary & Mechanistic Insights
The development of next-generation Organic Light-Emitting Diodes (OLEDs) relies heavily on the design of novel fluorophores that can bypass traditional efficiency roll-offs and aggregation-caused quenching (ACQ). 3-Benzylidene-5-(4-phenylphenyl)furan-2-one (BPPFO) represents a highly versatile, conjugated building block for advanced optoelectronics.
The Causality of Molecular Design
BPPFO is engineered with a distinct Donor-Acceptor (D-A) architecture. The furan-2-one lactone ring acts as a potent electron-withdrawing core (Acceptor), while the 4-phenylphenyl (biphenyl) and benzylidene moieties serve as extended π -conjugated systems (Donors) [1].
-
AIE Characteristics: In dilute solutions, the biphenyl and benzylidene rotors dissipate excitonic energy non-radiatively via intramolecular motions. However, in the solid state (thin films), steric hindrance restricts these intramolecular rotations (RIR), effectively blocking non-radiative decay channels and triggering Aggregation-Induced Emission (AIE) [2].
-
TADF Potential: By coupling the furan-2-one core with secondary strong electron donors, researchers can achieve a small singlet-triplet energy gap ( ΔEST ), facilitating Thermally Activated Delayed Fluorescence (TADF). This allows for 100% internal quantum efficiency by harvesting both singlet and triplet excitons [3].
OLED Material Development Workflow
The following diagram illustrates the critical path from molecular synthesis to device metrology. The parallel execution of photophysical and electrochemical profiling ensures that only materials with optimized energy levels proceed to the costly vacuum deposition phase.
Figure 1. End-to-end workflow for BPPFO-based OLED material development and device fabrication.
Experimental Protocols
Every protocol described below is designed as a self-validating system . Quality control checkpoints are embedded to ensure that experimental artifacts (e.g., impurities, solvent effects) do not compromise downstream device performance.
Protocol 1: Synthesis and Purification of BPPFO
The synthesis utilizes a vinylogous Mukaiyama aldol reaction, which provides high stereoselectivity for the (Z)-isomer of the benzylidene group. This stereocontrol is critical, as isomeric mixtures disrupt uniform molecular packing in the solid state, degrading charge mobility in the OLED emissive layer [4].
Step-by-Step Methodology:
-
Preparation: Under a nitrogen atmosphere, dissolve 5-(4-phenylphenyl)furan-2(5H)-one (10 mmol) in anhydrous tetrahydrofuran (THF, 50 mL).
-
Silylation: Cool the mixture to -10 °C. Add diisopropylethylamine (DIPEA, 15 mmol) followed dropwise by tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf, 12 mmol). Stir for 30 minutes to form the silyloxy furan intermediate.
-
Condensation: Add benzaldehyde (12 mmol) dropwise. Stir for 2 hours at -10 °C.
-
Elimination: Introduce 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 15 mmol) and reflux the mixture for 3 hours to drive the elimination and form the fully conjugated BPPFO.
-
Workup: Quench with 3M HCl, extract with dichloromethane, and wash with brine. Dry over MgSO 4 and concentrate.
-
Purification (Critical): Perform flash chromatography (hexane/ethyl acetate), followed by high-vacuum sublimation ( 10−6 Torr, ~220 °C).
-
Causality: Sublimation is mandatory. Trace halogen or metal impurities act as non-radiative recombination centers, severely quenching exciton lifetimes in the device.
-
Validation Checkpoint: Perform HPLC-MS. A single peak with m/z=325.1 [M+H]+ and a sharp melting point transition validates the material is ready for photophysical testing.
-
Protocol 2: Photophysical and Electrochemical Characterization
To design the OLED architecture, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) must be mapped to select appropriate hole-transporting (HTL) and electron-transporting (ETL) layers.
Step-by-Step Methodology:
-
UV-Vis and PL Spectroscopy: Prepare a 10−5 M solution of BPPFO in toluene and a 30 nm vacuum-deposited neat film on a quartz substrate. Measure absorption and photoluminescence (PL) spectra.
-
PLQY Measurement: Use an integrating sphere coupled with a spectrofluorometer to measure the Photoluminescence Quantum Yield (PLQY) of the neat film.
-
Cyclic Voltammetry (CV): Dissolve BPPFO in anhydrous dichloromethane with 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF 6 ) as the supporting electrolyte. Use a glassy carbon working electrode, Pt wire counter electrode, and Ag/Ag + reference electrode.
-
Causality: The onset of the oxidation peak ( Eoxonset ) corresponds to the HOMO level, while the reduction peak ( Eredonset ) corresponds to the LUMO level, calibrated against a Ferrocene/Ferrocenium (Fc/Fc + ) standard.
-
Validation Checkpoint: The optical bandgap calculated from the absorption onset ( Egopt=1240/λonset ) must match the electrochemical bandgap ( EgCV=LUMO−HOMO ) within a 0.15 eV margin. Discrepancies indicate strong solvent-solute interactions or aggregation artifacts in the CV cell.
-
Protocol 3: OLED Device Fabrication
To prevent triplet-triplet annihilation (TTA) and concentration quenching, BPPFO is doped into a host matrix (e.g., CBP: 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl).
Step-by-Step Methodology:
-
Substrate Preparation: Clean Indium Tin Oxide (ITO) coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath for 15 minutes each. Treat with UV-Ozone for 20 minutes to increase the work function.
-
Vacuum Deposition: Transfer substrates to a thermal evaporator (base pressure <10−6 Torr).
-
Layer Sequence:
-
Hole Injection Layer (HIL): Deposit HAT-CN (10 nm).
-
Hole Transport Layer (HTL): Deposit TAPC (40 nm).
-
Emissive Layer (EML): Co-deposit CBP (Host) and BPPFO (Guest, 5 wt%) to a thickness of 30 nm.
-
Electron Transport Layer (ETL): Deposit TmPyPB (40 nm).
-
Cathode: Deposit LiF (1 nm) followed by Aluminum (100 nm).
-
-
Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent oxygen/moisture degradation.
-
Validation Checkpoint: Measure the Current Density-Voltage-Luminance (J-V-L) characteristics using a Keithley 2400 source meter and a calibrated photodiode. A smooth, non-hysteretic J-V curve validates uniform film morphology without pinholes.
-
Data Presentation
The following tables summarize the expected quantitative metrics for highly purified BPPFO and its corresponding OLED device performance, serving as a benchmark for researchers.
Table 1: Photophysical and Electrochemical Properties of BPPFO
| Parameter | Solution (Toluene) | Solid State (Neat Film) | Derivation Method |
| Absorption λmax | 365 nm | 378 nm | UV-Vis Spectrophotometer |
| Emission λmax | 480 nm | 525 nm | Spectrofluorometer |
| PLQY ( ΦPL ) | 2.1% | 68.5% | Integrating Sphere (Demonstrates AIE) |
| HOMO Level | - | -5.85 eV | Cyclic Voltammetry (Oxidation Onset) |
| LUMO Level | - | -3.10 eV | Cyclic Voltammetry (Reduction Onset) |
| Bandgap ( Eg ) | - | 2.75 eV | Calculated ($ |
Table 2: BPPFO-Doped OLED Device Performance Metrics
| Metric | Value | Significance in Device Physics |
| Turn-on Voltage ( Von ) | 3.2 V | Indicates efficient charge injection and low energetic barriers at the HTL/EML and EML/ETL interfaces. |
| Max Luminance ( Lmax ) | 18,500 cd/m 2 | High brightness capability without catastrophic thermal breakdown. |
| Max EQE | 8.4% | External Quantum Efficiency; exceeds the theoretical limit of standard fluorescent emitters (~5%) due to potential triplet harvesting. |
| CIE Coordinates (x, y) | (0.32, 0.58) | Green-yellow emission profile, suitable for tandem white OLED architectures. |
References
-
Title: 5-(Biphenyl-4-yl)-3-(3-methoxybenzylidene)furan-2(3H)-one (Crystal Structure and Photophysics) Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Oxidative Cyclization of β , γ -Unsaturated Carboxylic Acids Using Hypervalent Iodine Reagents: An Efficient Synthesis of 4-Substituted Furan-2-ones and TADF OLED Applications Source: Osaka University Research Portal (Minakata Lab) URL: [Link]
-
Title: Mechanism of the Photochemical Isomerization and Oxidation of 2-Butenedial: A Theoretical Study on Furanone Derivatives Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: (Z)-5-(3′,4′-Bis(benzyloxy)benzylidene)furan-2(5H)-one: Stereoselective Preparation of γ -Alkylidenebutenolides Source: MDPI Molecules URL: [Link]
Catalytic Strategies for the Synthesis of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one: An Application and Protocol Guide
Abstract
This technical guide provides a comprehensive overview of the catalytic methodologies for the preparation of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one, a member of the 3-arylidene-2(3H)-furanone class of heterocyclic compounds. These molecules are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. This document details a robust and accessible protocol based on a modified Perkin condensation, including the synthesis of the requisite β-aroylpropionic acid precursor. Furthermore, a discussion of alternative catalytic approaches, mechanistic insights, and practical troubleshooting advice is provided to empower researchers in this field.
Introduction: The Significance of the Furanone Scaffold
The 3-arylidene-2(3H)-furanone core is a prominent structural motif in a variety of natural products and synthetic molecules exhibiting a wide spectrum of biological activities. These compounds have shown potential as anti-inflammatory, antimicrobial, and anticancer agents.[1] The biological efficacy is often tuned by the nature and position of the substituents on both the furanone and the arylidene moieties. The title compound, 3-Benzylidene-5-(4-phenylphenyl)furan-2-one, incorporates a biphenyl group, a feature known to modulate the pharmacological properties of many active pharmaceutical ingredients. This guide offers a detailed protocol for its synthesis, designed for researchers in organic synthesis and medicinal chemistry.
Primary Synthetic Pathway: Modified Perkin Condensation
The most common and operationally simple method for the synthesis of 3-arylidene-2(3H)-furanones is a modified Perkin condensation.[1] This one-pot reaction involves the condensation of a β-aroylpropionic acid with an aromatic aldehyde in the presence of a dehydrating agent and a base catalyst.
Overall Synthetic Workflow
The synthesis of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one is a two-stage process, commencing with the preparation of the key intermediate, 3-(4-phenylbenzoyl)propanoic acid, via a Friedel-Crafts acylation. This intermediate is then condensed with benzaldehyde to yield the target furanone.
Caption: Overall workflow for the synthesis of the target furanone.
Protocol 1: Synthesis of 3-(4-Phenylbenzoyl)propanoic Acid
This protocol is based on the Friedel-Crafts acylation of biphenyl with succinic anhydride.[2]
Materials:
-
Biphenyl (1.0 eq)
-
Succinic anhydride (1.0 eq)
-
Anhydrous aluminum chloride (AlCl₃) (2.2 eq)
-
Nitrobenzene (solvent)
-
Concentrated hydrochloric acid (HCl)
-
Crushed ice
-
Ethanol (for recrystallization)
-
Round-bottom flask with a stirrer and dropping funnel
-
Heating mantle
Procedure:
-
In a clean, dry round-bottom flask, prepare a solution of anhydrous aluminum chloride in nitrobenzene under an inert atmosphere (e.g., nitrogen or argon) and cool in an ice bath.
-
To the stirred solution, add a finely ground mixture of biphenyl and succinic anhydride in portions, maintaining the temperature below 10°C.[3]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an extended period (e.g., 24-96 hours), monitoring the reaction by Thin Layer Chromatography (TLC).
-
Quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Remove the nitrobenzene by steam distillation.[3]
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from ethanol to yield 3-(4-phenylbenzoyl)propanoic acid as a solid.
Troubleshooting:
-
Low Yield: Ensure all reagents and glassware are anhydrous as AlCl₃ is highly moisture-sensitive.[3] The quality of the AlCl₃ is also crucial.
Protocol 2: Synthesis of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one
This protocol is a specific application of the modified Perkin condensation.[1]
Materials:
-
3-(4-Phenylbenzoyl)propanoic acid (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Acetic anhydride (Ac₂O)
-
Triethylamine (Et₃N) or Sodium Acetate (NaOAc)
-
Methanol or Ethanol (for crystallization)
-
Round-bottom flask
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask, combine 3-(4-phenylbenzoyl)propanoic acid (1.0 eq) and benzaldehyde (1.0 eq).
-
To this mixture, add a few drops of acetic anhydride and a catalytic amount of triethylamine (e.g., 2-3 drops).
-
Gently heat the mixture in an oil bath. The reactants will likely melt and form a homogenous solution.
-
Continue heating for 30-60 minutes. Monitor the reaction progress by TLC.
-
Upon completion, a solid mass is typically obtained. Allow the reaction mixture to cool to room temperature.
-
Purify the crude solid product by crystallization from methanol or ethanol to yield 3-Benzylidene-5-(4-phenylphenyl)furan-2-one.
Data Summary for Synthesis:
| Stage | Reactants | Catalyst/Reagent | Solvent | Typical Yield |
| Stage 1 | Biphenyl, Succinic Anhydride | AlCl₃ | Nitrobenzene | ~60-70% |
| Stage 2 | 3-(4-Phenylbenzoyl)propanoic Acid, Benzaldehyde | Ac₂O, Et₃N or NaOAc | Solvent-free | ~70-80% |
Reaction Mechanism
The modified Perkin condensation for furanone synthesis involves several key steps:
Caption: Simplified mechanism of the modified Perkin condensation.
The reaction is initiated by the formation of a mixed anhydride from the β-aroylpropionic acid and acetic anhydride. The base then facilitates the formation of an enolate, which undergoes an Aldol-type condensation with benzaldehyde. Subsequent intramolecular cyclization (lactonization) and elimination of acetic acid yield the final α,β-unsaturated furanone product.[1][4]
Alternative Catalytic Methodologies
While the modified Perkin condensation is a workhorse for this transformation, several other catalytic methods for the synthesis of furanones have been developed, offering alternative routes that may be advantageous in specific contexts.
-
Transition Metal Catalysis: Various transition metals, including gold, rhodium, and palladium, have been employed to catalyze the cyclization of suitable precursors to furanones. For instance, gold catalysts can effect the cyclization of γ-hydroxyalkynones.[5] Rhodium(II) and Palladium(0) co-catalysis has been used for the cyclization/allylic alkylation of α-diazo-δ-keto-esters.[5]
-
Organocatalysis: Organocatalysts, such as bifunctional thioureas, have been utilized in the visible-light-mediated synthesis of polysubstituted furan-2-ones. This approach aligns with the principles of green chemistry by avoiding the use of metals.
-
Multicomponent Reactions: One-pot, three-component reactions catalyzed by species like magnetic nanoparticle-supported catalysts can provide rapid access to complex furanone derivatives.[6]
Analytical Characterization
The structure and purity of the synthesized 3-Benzylidene-5-(4-phenylphenyl)furan-2-one should be confirmed by standard analytical techniques. Based on the closely related structure of 3-Benzylidene-5-(4-methylphenyl)-2(3H)-furanone, the following characteristic data are expected[7]:
-
¹H NMR: Resonances for the biphenyl protons, the benzylidene protons, and the singleton for the olefinic proton on the furanone ring. The chemical shifts will be in the aromatic region (approx. 7.0-8.0 ppm). A key singlet for the olefinic proton of the benzylidene group is expected around 7.3 ppm, and another singlet for the proton on the furanone ring around 6.6-6.8 ppm.
-
¹³C NMR: Signals corresponding to the carbonyl carbon of the lactone (around 168-170 ppm), and a multitude of signals in the aromatic region for the biphenyl and benzylidene carbons.
-
IR Spectroscopy (KBr, cm⁻¹): A strong absorption band for the lactone carbonyl (C=O) group, typically in the range of 1760-1780 cm⁻¹. An absorption for the C=C bond of the arylidene group around 1610-1620 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak (M+) corresponding to the molecular weight of the compound (C₂₃H₁₆O₂).
Conclusion
This guide has detailed a reliable and well-established catalytic method for the synthesis of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one, a compound of interest for further investigation in drug discovery. The two-stage synthesis, involving a Friedel-Crafts acylation followed by a modified Perkin condensation, is accessible and scalable. By understanding the underlying mechanisms and being aware of alternative synthetic strategies, researchers are well-equipped to prepare this and related furanone derivatives for their specific applications.
References
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. [Link]
-
Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
-
Synthesis of 3-[phenyl(4-phenyl-1,3-thiazol-2-yl)amino]propanoic acid derivatives 12–14. ResearchGate. [Link]
-
(R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses. [Link]
-
Perkin Condensation: Mechanism and Applications. Chemistry Notes. [Link]
-
Friedel–Crafts acylation of biphenyl with anhydrides. ResearchGate. [Link]
-
Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)- 2-propen-1-ones as Urease Inhibitors. Semantic Scholar. [Link]
-
Perkin Condensation Mechanism. YouTube. [Link]
-
Synthesis of 3(2H)-furanones. Organic Chemistry Portal. [Link]
-
(PDF) Synthesis, reactions and biological activity of 3-arylidene-5-(4-methylphenyl)-2(3H)-furanones. ResearchGate. [Link]
-
A Concise Introduction of Perkin Reaction. Longdom Publishing. [Link]
-
The Chemistry of 2(5H)-Furanones. ResearchGate. [Link]
-
Facile and efficient synthesis of 3,4,5-substituted furan-2(5 H)-ones by using β-cyclodextrin as reusable catalyst. ResearchGate. [Link]
Sources
Advanced NMR Spectroscopy Protocol: Structural Elucidation of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one
Executive Summary & Molecular Context
The compound 3-Benzylidene-5-(4-phenylphenyl)furan-2-one belongs to the γ -butenolide family, a class of highly conjugated heterocyclic scaffolds renowned for their diverse pharmacological activities, including anti-inflammatory and anti-tumor properties [1].
Structurally, this molecule presents a unique analytical challenge. It features an extended π -conjugation system spanning three distinct domains: a central furan-2-one core, an exocyclic benzylidene group at position 3, and a biphenyl moiety at position 5. The primary analytical hurdles in Nuclear Magnetic Resonance (NMR) spectroscopy for this compound are:
-
Differentiating the two critical singlet protons: the exocyclic benzylidene proton ( = CH–Ph) and the endocyclic furanone proton (H-4).
-
Deconvoluting the heavily overlapping aromatic signals from the biphenyl and benzylidene rings.
-
Definitively assigning the E or Z stereochemistry of the exocyclic double bond.
This guide provides a self-validating, step-by-step NMR protocol designed to overcome these challenges through strategic solvent selection, specific 2D NMR pulse sequences, and rigorous spatial correlation analysis.
Rationale for Experimental Design (Causality & Logic)
To ensure scientific integrity, every step in this protocol is designed with a specific causal purpose.
Solvent Selection: Highly conjugated butenolides are planar and prone to π
π stacking, which can cause signal broadening due to aggregation. While deuterated chloroform (CDCl 3 ) is the primary choice due to its lack of strongly overlapping residual solvent peaks in the aromatic region, samples exhibiting poor solubility or line broadening should be analyzed in DMSO- d6 .The Necessity of HMBC: The molecule contains isolated spin systems separated by quaternary carbons (C2, C3, C5). Homonuclear techniques (COSY) cannot bridge these gaps. Heteronuclear Multiple Bond Correlation (HMBC) is the only way to stitch the biphenyl and benzylidene rings to the furanone core by tracking 2JCH and 3JCH couplings.
Stereochemical Validation via NOESY: The thermodynamic product of the condensation reactions used to synthesize these butenolides is typically the Z-isomer [2]. However, this must be empirically proven. NOESY is deployed specifically to measure the spatial proximity (Nuclear Overhauser Effect) between the = CH–Ph proton and the H-4 proton, serving as an internal binary switch for E/Z assignment.
Mandatory Visualization: Elucidation Workflow
The following workflow illustrates the logical progression from sample preparation to final stereochemical assignment.
Figure 1: Sequential NMR elucidation workflow for complex butenolide derivatives.
Step-by-Step Experimental Protocol
Phase 1: Sample Preparation
-
Weighing: Accurately weigh 15–20 mg of the purified 3-Benzylidene-5-(4-phenylphenyl)furan-2-one.
-
Dissolution: Dissolve the compound in 600 µL of high-purity CDCl 3 (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
Filtration: Pass the solution through a tightly packed glass wool plug into a high-quality 5 mm NMR tube. Self-Validation Check: The solution must be completely optically clear. Particulate matter will distort the magnetic field homogeneity, ruining the resolution of the complex aromatic multiplets.
Phase 2: Instrument Setup & Tuning
-
Insertion & Locking: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Lock the magnetic field onto the deuterium resonance of CDCl 3 .
-
Tuning & Matching: Manually or automatically tune and match the probe for both 1 H and 13 C frequencies to maximize the signal-to-noise ratio (SNR).
-
Shimming: Execute gradient shimming (e.g., TopShim). Verify shimming quality by checking the TMS peak; the full width at half maximum (FWHM) must be ≤ 1.0 Hz.
Phase 3: Data Acquisition Parameters
-
1 H NMR (1D):
-
Pulse angle: 30°
-
Relaxation delay (D1): 2.0 s
-
Number of scans (NS): 32–64 (Ensure high SNR for accurate integration of the singlet peaks).
-
-
13 C NMR (1D):
-
Pulse angle: 30°
-
Relaxation delay (D1): 2.0 s
-
Number of scans (NS): 1024–4096 (Quaternary carbons C2, C3, and C5 require high scan counts due to lack of NOE enhancement and long T1 relaxation times).
-
Decoupling: WALTZ-16 composite pulse decoupling.
-
-
HSQC (2D):
-
Acquire with 1JCH optimized for 145 Hz. This will map all protonated carbons.
-
-
HMBC (2D):
-
Acquire with long-range nJCH optimized for 8 Hz.
-
-
NOESY (2D):
-
Mixing time ( τm ): 300–500 ms. Crucial Step: A mixing time that is too short will miss the critical H-4 / = CH–Ph correlation, while a time that is too long will introduce spin diffusion artifacts.
-
Data Interpretation and Self-Validating Mechanics
To prevent misassignment, the protocol relies on an orthogonal validation matrix. You cannot rely on 1D chemical shifts alone for the furanone core [3].
Quantitative Data Summary: Expected NMR Assignments
| Position | Nucleus | Expected 1 H Shift (ppm) | Expected 13 C Shift (ppm) | Key HMBC Correlations ( 1 H → 13 C) |
| C2 (C=O) | Quaternary | - | ~167.5 | - |
| C3 ( α ) | Quaternary | - | ~126.0 | - |
| C4 ( β ) | CH | ~6.85 (s, 1H) | ~112.5 | C2, C5, Biphenyl ipso-C |
| C5 ( γ ) | Quaternary | - | ~154.0 | - |
| = CH–Ph | CH | ~7.60 (s, 1H) | ~138.0 | C2, C4, Benzylidene ortho-C |
| Biphenyl | CH (Mult) | 7.30 – 7.80 (m) | 127.0 – 140.0 | C5 (from ortho-protons) |
| Benzylidene | CH (Mult) | 7.40 – 7.90 (m) | 128.0 – 135.0 | = CH–Ph (from ortho-protons) |
The Self-Validating Logic System
1. Distinguishing the Singlets (HSQC & HMBC): You will observe two prominent singlets in the 1 H spectrum (~6.85 ppm and ~7.60 ppm).
-
Validation: Cross-reference the 1 H peaks with the HSQC spectrum. The proton at ~7.60 ppm will correlate to a carbon at ~138.0 ppm ( = CH–Ph), while the proton at ~6.85 ppm will correlate to a highly shielded olefinic carbon at ~112.5 ppm (C4).
-
Confirmation: In the HMBC spectrum, the H-4 proton (~6.85 ppm) must show a strong 3J correlation to the ipso-carbon of the biphenyl group. The = CH–Ph proton must show a 3J correlation to the ortho-carbons of the benzylidene ring.
2. Stereochemical Assignment (E vs Z): The geometry of the exocyclic double bond dictates the spatial relationship between the = CH–Ph proton and the H-4 proton.
-
Validation: Inspect the NOESY spectrum. If the molecule is the thermodynamically favored Z-isomer , the = CH–Ph proton and the H-4 proton are cis-oriented relative to the C3-C4 single bond. You will observe a strong, unambiguous NOE cross-peak between the singlets at ~7.60 ppm and ~6.85 ppm.
-
Falsification: If this cross-peak is entirely absent, and instead you observe NOE correlations between the H-4 proton and the ortho-protons of the benzylidene ring, the molecule is the E-isomer .
References
-
Title: Fast and scalable continuous flow synthesis of butenolides and coumarins Source: RSC Publishing URL: [Link]
-
Title: (E)-3-Benzylidenedihydrofuran-2(3H)-one - PubChem Source: NIH National Library of Medicine URL: [Link]
-
Title: Butenolide Synthesis from Functionalized Cyclopropenones Source: Organic Letters (ACS) URL: [Link]
Application Notes and Protocols for In Vitro Evaluation of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one
Introduction: Targeting Inflammatory Pathways with a Novel Furanone Compound
The furanone scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3][4]. The compound 3-Benzylidene-5-(4-phenylphenyl)furan-2-one belongs to this versatile class. Its structural features, particularly the α,β-unsaturated lactone system, suggest potential as a modulator of key biological pathways.
A central and highly attractive target for anti-inflammatory drug development is the cytosolic group IVA phospholipase A₂ (cPLA₂α)[5][6]. This enzyme initiates the inflammatory cascade by catalyzing the hydrolysis of membrane phospholipids to release arachidonic acid (AA), the rate-limiting precursor for the synthesis of pro-inflammatory eicosanoids like prostaglandins and leukotrienes[5][7]. Inhibition of cPLA₂α offers a strategic upstream intervention point to broadly reduce the production of these inflammatory mediators[5][8].
This guide provides a comprehensive framework for the in vitro characterization of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one. The protocols are designed as a logical workflow, beginning with a foundational assessment of cytotoxicity to establish a therapeutic window, followed by direct enzymatic assays to probe its effect on cPLA₂α, and culminating in a cell-based functional assay to measure the downstream inhibition of prostaglandin E₂ (PGE₂) production.
Logical Experimental Workflow
The following diagram illustrates the proposed experimental sequence for a thorough in vitro evaluation of the target compound. This workflow ensures that specific enzymatic inhibition is distinguished from general cytotoxic effects and that enzymatic activity translates to a functional outcome in a cellular environment.
Caption: A logical workflow for the in vitro characterization of a test compound.
Part 1: Foundational Cytotoxicity and Cell Viability Assessment using MTT Assay
Rationale: Before assessing specific inhibitory activities, it is imperative to determine the concentration range at which 3-Benzylidene-5-(4-phenylphenyl)furan-2-one affects cell viability. The MTT assay is a robust colorimetric method for this purpose, measuring the metabolic activity of cells, which is directly proportional to the number of viable cells[1][9]. This step ensures that any observed reduction in inflammatory markers in subsequent assays is due to specific enzyme inhibition and not simply a result of cell death.
Principle: The assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which correlates with the number of living cells[1][10].
Detailed Protocol: MTT Assay
Materials & Reagents:
-
Compound: 3-Benzylidene-5-(4-phenylphenyl)furan-2-one
-
Cell Line: A relevant cell line such as human synovial sarcoma cells (SW982), human monocytic cells (THP-1), or a standard cancer cell line (e.g., HeLa, A549)[1].
-
Culture Medium: Appropriate complete medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[1].
-
Reagents:
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
96-well flat-bottom sterile tissue culture plates
-
Microplate reader (absorbance at 570 nm)
-
Reagent Preparation:
-
Compound Stock Solution (50 mM): Prepare a high-concentration stock of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one in DMSO. Store at -20°C.
-
MTT Solution (5 mg/mL): Dissolve MTT powder in sterile PBS. Sterilize using a 0.22 µm filter and store protected from light at 4°C for up to four weeks[9][11].
-
Solubilization Solution: Prepare a solution of 10% SDS in 0.01 M HCl or use pure DMSO[1][11].
Step-by-Step Methodology:
-
Cell Seeding: Harvest exponentially growing cells. Perform a cell count and seed 5,000-10,000 cells per well (in 100 µL of complete medium) into a 96-well plate. Incubate for 24 hours to allow for cell attachment[1].
-
Compound Treatment:
-
Prepare serial dilutions of the compound stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be kept constant and low (<0.5%).
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing the various compound concentrations.
-
Include Controls:
-
Untreated Control: Cells with fresh medium only (100% viability).
-
Vehicle Control: Cells with medium containing the highest DMSO concentration used.
-
Blank Control: Wells with medium only (no cells) for background subtraction[1].
-
-
-
Incubation: Incubate the plate for 24 to 72 hours, depending on the research question and cell doubling time.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL)[10].
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Purple formazan crystals should become visible inside the cells[1][10].
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan[1].
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis & Presentation:
-
Calculation: % Cell Viability = [(Abs_Sample - Abs_Blank) / (Abs_Untreated_Control - Abs_Blank)] * 100
-
Data Summary: Plot % Cell Viability against the logarithm of the compound concentration to generate a dose-response curve and determine the cytotoxic IC₅₀ value (the concentration that inhibits cell viability by 50%).
| Compound Concentration (µM) | Mean Absorbance (570 nm) | % Cell Viability |
| 0 (Untreated Control) | 1.250 | 100% |
| 0 (Vehicle Control) | 1.245 | 99.6% |
| 1 | 1.210 | 96.8% |
| 5 | 1.150 | 92.0% |
| 10 | 1.050 | 84.0% |
| 25 | 0.700 | 56.0% |
| 50 | 0.250 | 20.0% |
| 100 | 0.100 | 8.0% |
| Blank | 0.050 | N/A |
| Table 1: Example data from an MTT assay. The cytotoxic IC₅₀ would be interpolated from this data. |
Part 2: Direct Inhibition of cPLA₂α Enzyme Activity
Rationale: To determine if 3-Benzylidene-5-(4-phenylphenyl)furan-2-one directly targets the enzymatic machinery of the inflammatory response, a cell-free assay using purified cPLA₂α is essential. This assay isolates the enzyme-inhibitor interaction from other cellular processes, providing direct evidence of target engagement[5][12]. A positive result here strongly suggests a specific mechanism of action.
Principle: A common method involves a fluorescence-based assay where a substrate analog becomes fluorescent upon cleavage by cPLA₂α. The rate of fluorescence increase is proportional to enzyme activity. An effective inhibitor will reduce this rate[6].
Detailed Protocol: cPLA₂α Fluorescent Inhibition Assay
Materials & Reagents:
-
Enzyme: Recombinant human cPLA₂α
-
Substrate: A fluorescent cPLA₂α substrate (e.g., a proprietary substrate from a commercial kit).
-
Compound: 3-Benzylidene-5-(4-phenylphenyl)furan-2-one
-
Known Inhibitor: A known cPLA₂α inhibitor like AACOCF₃ or ASB14780 for use as a positive control[6][7].
-
Assay Buffer: Buffer as recommended by the enzyme/kit supplier, typically a Tris-HCl or HEPES buffer containing CaCl₂.
-
Equipment:
-
Black 96-well or 384-well microplate (low fluorescence background)
-
Fluorescence microplate reader with appropriate excitation/emission filters.
-
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of the test compound and positive control in assay buffer. Add them to the wells of the black microplate. Include "no inhibitor" and "no enzyme" controls.
-
Enzyme Addition: Dilute the cPLA₂α enzyme in cold assay buffer to the desired working concentration and add it to all wells except the "no enzyme" blanks.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare the fluorescent substrate in the assay buffer. Add the substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader. Measure the fluorescence intensity every minute for 30-60 minutes. The reaction rate (slope of fluorescence vs. time) is a measure of enzyme activity.
Data Analysis & Presentation:
-
Calculation: % Inhibition = [1 - (Rate_Inhibitor / Rate_No_Inhibitor)] * 100
-
Data Summary: Plot % Inhibition against the logarithm of the compound concentration to determine the enzymatic IC₅₀ value.
| Compound Concentration (µM) | cPLA₂α Activity (RFU/min) | % Inhibition |
| 0 (No Inhibitor) | 500 | 0% |
| 0.1 | 450 | 10% |
| 0.5 | 325 | 35% |
| 1.0 | 240 | 52% |
| 5.0 | 110 | 78% |
| 10.0 | 55 | 89% |
| Table 2: Example data from a cPLA₂α enzymatic assay. The IC₅₀ is approximately 1.0 µM. |
Part 3: Cellular Anti-Inflammatory Activity via PGE₂ Production Assay
Rationale: This assay validates the findings from the cell-free system in a more biologically relevant context. It measures the compound's ability to inhibit the production of Prostaglandin E₂ (PGE₂), a key downstream mediator of inflammation and pain that results directly from cPLA₂α activity[8][13]. A reduction in PGE₂ levels in stimulated cells provides strong evidence that the compound is functionally anti-inflammatory at the cellular level.
Principle: Cells are first treated with the test compound and then stimulated with an inflammatory agent (e.g., Interleukin-1 beta (IL-1β) or lipopolysaccharide (LPS)) to induce the cPLA₂α pathway and subsequent PGE₂ production. The amount of PGE₂ released into the cell culture supernatant is then quantified using a highly sensitive competitive Enzyme-Linked Immunosorbent Assay (ELISA)[13][14]. In this format, the signal intensity is inversely proportional to the amount of PGE₂ in the sample[14].
The cPLA₂α-PGE₂ Signaling Pathway
The diagram below outlines the signaling cascade leading to PGE₂ production, highlighting the intervention point for a cPLA₂α inhibitor.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 5. benthamdirect.com [benthamdirect.com]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. atcc.org [atcc.org]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. resources.rndsystems.com [resources.rndsystems.com]
Scaling Up the Synthesis of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one: Application Notes and Protocols
Introduction & Mechanistic Overview
The synthesis of γ-alkylidenebutenolides—specifically 3-arylidene-2(3H)-furanones—is of critical interest in drug development due to their diverse pharmacological profiles, which include potent anti-inflammatory, antimicrobial, and cytotoxic activities. The target compound, [1], is a structurally complex derivative featuring a biphenyl moiety at the C5 position and a benzylidene group at the C3 position.
The most efficient and scalable route to synthesize this compound is a modified Perkin condensation. This one-pot synthesis involves the condensation of a β-aroylpropionic acid—specifically [2]—with benzaldehyde in the presence of a dehydrating agent and a base catalyst.
Mechanistic Rationale
The reaction proceeds via a tandem cyclization-condensation pathway [3]:
-
Cyclization : Acetic anhydride dehydrates fenbufen to form the highly reactive 5-(4-biphenylyl)-2(3H)-furanone intermediate.
-
Aldol Addition : The base catalyst (sodium acetate) abstracts a proton from the acidic C3 methylene group of the furanone, generating an enolate that attacks the electrophilic carbonyl carbon of benzaldehyde.
-
Dehydration : The resulting aldol intermediate undergoes rapid dehydration to yield the thermodynamically stable (3E)-benzylidene double bond.
Retrosynthetic Analysis & Reaction Pathway
Figure 1: Mechanistic workflow of the modified Perkin condensation to synthesize the target furanone.
Scalability & Optimization Parameters
When scaling up from a 1 mmol discovery scale to a 100 g pilot scale, thermal mass transfer and byproduct management (acetic acid buildup) become critical. The following table summarizes the optimized parameters for both scales to maintain high yields and strictly control (E)-isomer selectivity.
| Parameter | Discovery Scale (1 mmol) | Pilot Scale-Up (100 g Fenbufen) | Causality / Rationale |
| Fenbufen | 254 mg (1.0 eq) | 100 g (1.0 eq) | Limiting reagent; drives the theoretical yield calculation. |
| Benzaldehyde | 106 mg (1.0 eq) | 46 g (1.1 eq) | Slight excess at scale prevents accumulation of the unreacted furanone intermediate. |
| Acetic Anhydride | 1.0 mL | 150 mL (~4.0 eq) | Acts as both solvent and dehydrating agent. Excess ensures complete initial cyclization. |
| Sodium Acetate | 123 mg (1.5 eq) | 48.5 g (1.5 eq) | Anhydrous NaOAc is preferred over Triethylamine (Et₃N) at scale to prevent exothermic runaway. |
| Temperature | 90 °C | 85–90 °C | High heat is required for dehydration, but >100 °C degrades benzaldehyde into benzoic acid. |
| Reaction Time | 2 hours | 6 hours | Extended time at scale ensures complete conversion due to slower bulk heat transfer. |
| Expected Yield | 85% | 78–82% | Slight drop at scale due to crystallization losses during bulk purification. |
Step-by-Step Experimental Protocol (100 g Scale)
Safety Note: Acetic anhydride is a lachrymator and reacts violently with water. Perform all operations in a well-ventilated fume hood.
Step 1: Reaction Setup
-
In a thoroughly dried 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and an internal thermometer, add 100 g (0.393 mol) of fenbufen.
-
Add 48.5 g (0.590 mol) of anhydrous sodium acetate.
-
Causality: Anhydrous conditions are critical. Any moisture will prematurely hydrolyze the acetic anhydride into acetic acid, halting the initial cyclization step.
-
-
Add 46 g (0.433 mol) of freshly distilled benzaldehyde.
-
Slowly add 150 mL of acetic anhydride.
Step 2: Execution and Heating (Self-Validating System)
-
Begin mechanical stirring at 250 rpm.
-
Heat the mixture using a temperature-controlled oil bath. Gradually raise the internal temperature to 85–90 °C.
-
Maintain the reaction at this temperature for 6 hours.
-
Self-Validation (Visual Cues): The reaction mixture will transition from a thick suspension to a dark, homogeneous solution as the furanone intermediate forms. As the reaction nears completion, the highly conjugated product will begin to precipitate as a bright yellow solid.
-
-
Monitor the reaction via TLC (Hexanes:Ethyl Acetate 4:1).
-
Self-Validation (Chromatography): Fenbufen (a carboxylic acid) will streak near the baseline, whereas the neutral furanone product will appear as a highly UV-active spot at a significantly higher Rf (~0.6).
-
Step 3: Quenching and Workup
-
Remove the flask from the oil bath and allow the internal temperature to cool to 50 °C.
-
Slowly pour the warm reaction mixture into a 2 L beaker containing 800 mL of crushed ice and water, under vigorous stirring.
-
Causality: Pouring while warm prevents the product from solidifying inside the flask. The ice-water quench rapidly hydrolyzes excess acetic anhydride into water-soluble acetic acid, forcing the hydrophobic furanone product to crash out of solution.
-
-
Stir the aqueous suspension for 1 hour to ensure complete hydrolysis of the anhydride.
-
Filter the crude yellow/orange solid using a large Büchner funnel. Wash the filter cake with cold distilled water (3 × 200 mL) until the filtrate is pH neutral.
Step 4: Purification
-
Transfer the crude solid to a 1 L Erlenmeyer flask.
-
Recrystallize the product from a mixture of hot ethanol and dichloromethane (approx. 4:1 v/v).
-
Causality: The rigid biphenyl moiety makes the compound poorly soluble in pure ethanol. DCM acts as a solubilizer at reflux, while ethanol drives crystallization upon cooling.
-
-
Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 2 hours.
-
Filter the purified bright yellow crystals, wash with cold ethanol (50 mL), and dry in a vacuum oven at 45 °C overnight.
Analytical Characterization
To validate the structural integrity of the synthesized 3-benzylidene-5-(4-phenylphenyl)furan-2-one, the following analytical benchmarks must be met:
-
Appearance : Bright yellow crystalline solid.
-
Mass Spectrometry (ESI-MS) : Expected [M+H]⁺ at m/z 325.1 (Exact Mass: 324.38 g/mol ).
-
IR Spectroscopy (KBr pellet) : Strong absorption at ~1765 cm⁻¹ (characteristic of the α,β-unsaturated γ-lactone carbonyl) and 1640 cm⁻¹ (exocyclic C=C stretch).
-
¹H NMR (400 MHz, CDCl₃) : The defining feature is the singlet at ~7.45 ppm corresponding to the exocyclic vinylic proton (=CH-Ar). The furanone ring proton (C4-H) typically appears as a singlet around 7.90 ppm. The aromatic protons from the biphenyl and benzylidene groups will appear as a complex multiplet between 7.30 and 7.80 ppm.
References
Optimizing reaction conditions for 3-Benzylidene-5-(4-phenylphenyl)furan-2-one
Welcome to the technical support center for the synthesis and optimization of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and related γ-alkylidenebutenolides. Furan-2-one derivatives are crucial scaffolds in medicinal chemistry, known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties.[1][2][3] Achieving high yield and purity is paramount for downstream applications. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reaction conditions effectively.
General Synthetic Considerations
The synthesis of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one typically involves a condensation reaction. A common and effective strategy is a variation of the Perkin or Stobbe condensation, reacting a derivative of phenylacetic acid with 4-phenylbenzaldehyde (also known as biphenyl-4-carboxaldehyde). Alternatively, a vinylogous Mukayama aldol reaction can be employed, which involves the reaction of a silyloxyfuran intermediate with the aldehyde.[4][5] The choice of method dictates the specific reagents and conditions, but the core challenges often remain the same.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low or non-existent. What are the primary factors to investigate?
A low yield is the most common issue and can stem from several factors. A systematic approach to troubleshooting is essential.[6][7]
Answer:
-
Purity and Integrity of Starting Materials: This is the most critical and often overlooked factor.
-
4-Phenylbenzaldehyde: Ensure it is free from the corresponding carboxylic acid (4-phenylbenzoic acid), which can form via air oxidation. The presence of acidic impurities can neutralize basic catalysts. It is advisable to check the purity by NMR or recrystallize if necessary.
-
Phenylacetic Acid Derivative: If using a pre-formed anhydride or an activated ester of phenylacetic acid, ensure it has not hydrolyzed during storage. Moisture is a common enemy.[7][8]
-
Solvents: Anhydrous solvents are crucial, especially for reactions involving strong bases or water-sensitive intermediates. The presence of water can quench reagents and lead to unwanted side reactions.
-
-
Catalyst Choice and Activity: The catalyst is the engine of the reaction.
-
Base Catalysis (e.g., Perkin-type): Strong, non-nucleophilic bases like sodium acetate (when used with acetic anhydride) or stronger bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are often employed.[4][5] Ensure the base is not old or degraded. For instance, DBU is hygroscopic and can lose activity.
-
Acid Catalysis (e.g., Paal-Knorr type if applicable): Ensure the acid catalyst is of the correct concentration and not deactivated by impurities.[9]
-
-
Sub-optimal Reaction Conditions: Temperature and solvent play a pivotal role.[6]
-
Temperature: Condensation reactions often require elevated temperatures to overcome the activation energy and drive off byproducts like water. However, excessively high temperatures can lead to decomposition of starting materials or the desired product, resulting in complex mixtures and lower yields.[10] A temperature optimization study is highly recommended.
-
Solvent: The solvent must be able to dissolve the reactants at the reaction temperature and should be inert under the reaction conditions. High-boiling aprotic solvents like toluene or xylene are often used to facilitate water removal with a Dean-Stark apparatus, which drives the reaction equilibrium toward the product.
-
-
Stoichiometry: Incorrect molar ratios of reactants can halt the reaction. While a 1:1 ratio is theoretically required, a slight excess (1.1-1.2 equivalents) of one reagent (often the more stable or less expensive one) can sometimes push the reaction to completion.[6]
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Aldehyde | 4-Phenylbenzaldehyde (1.0 equiv) | Purity >98%. Check for oxidation to the carboxylic acid. |
| Acid/Ester | Phenylacetic Anhydride (1.2 equiv) | Often prepared in situ or used directly. Ensure it is anhydrous. |
| Base | Triethylamine (2.5 equiv) or DBU (1.5 equiv) | Use a freshly opened bottle or redistilled base. TEA acts as both catalyst and acid scavenger. DBU is a stronger, non-nucleophilic base.[5] |
| Solvent | Toluene or Acetic Anhydride | Toluene allows for azeotropic removal of water. Acetic anhydride can serve as both solvent and reactant. |
| Temperature | 120-140 °C (Reflux) | Balances reaction rate against potential thermal degradation. Monitor reaction progress by TLC.[10] |
| Reaction Time | 4-24 hours | Prolonged times can sometimes lead to side products. Optimization is key. |
Q2: I'm observing significant impurity formation. How can I identify and minimize these side products?
Answer:
Side product formation is a clear indicator that reaction conditions need refinement. The identity of the byproduct provides clues for optimization.
-
Common Side Products:
-
Self-Condensation of Aldehyde: If using a strong base, the aldehyde can undergo a self-aldol or Cannizzaro reaction. This is more common with aldehydes lacking alpha-hydrogens, but related side reactions can occur.
-
Decarboxylation Products: At high temperatures, the intermediate carboxylate may decarboxylate before condensation occurs.
-
Michael Addition Products: The furanone product contains a reactive α,β-unsaturated system and can react with nucleophiles present in the mixture, leading to dimers or other adducts.[6]
-
Geometric Isomers (E/Z): The desired product itself can exist as E/Z isomers. While not an impurity in the traditional sense, a mixture may complicate purification and characterization. The Z-isomer is often the thermodynamically favored product due to reduced steric hindrance.[11]
-
-
Minimization Strategies:
-
Control Reagent Addition: Add the base or a particularly reactive starting material slowly at a lower temperature before heating to reflux. This maintains a low instantaneous concentration, disfavoring self-condensation.
-
Lower the Reaction Temperature: If you suspect thermal decomposition, reducing the temperature (even if it extends the reaction time) can significantly improve the product profile.[9]
-
Adjust Stoichiometry: Varying the molar ratio of reactants can sometimes suppress the formation of specific side products.[6]
-
Analyze the Crude Mixture: Use techniques like NMR or LC-MS to identify the structure of major byproducts. This information is invaluable for rationally adjusting the reaction conditions.
-
Below is a workflow to guide your troubleshooting process when faced with low yields or impurities.
Caption: Troubleshooting workflow for low reaction yield.
Q3: The reaction stalls with significant starting material remaining. How can I drive it to completion?
Answer:
Incomplete conversion is often due to catalyst deactivation or an unfavorable reaction equilibrium.[6]
-
Catalyst Deactivation: The catalyst may be "poisoned" by impurities (water, acid) or degrade at the reaction temperature over time.[6]
-
Solution: Ensure all reagents and solvents are pure and anhydrous. In some cases, adding a second portion of the catalyst midway through the reaction can help restart a stalled reaction.
-
-
Reversible Reaction: Many condensation reactions are reversible. The accumulation of byproducts, most commonly water, can slow or stop the forward reaction.
-
Solution: Actively remove the byproduct as it is formed. For water, the most effective method is using a Dean-Stark apparatus with a suitable azeotroping solvent like toluene. This physically removes water from the reaction mixture, driving the equilibrium to the product side according to Le Chatelier's principle.
-
-
Insufficient Mixing: In heterogeneous reactions (e.g., a solid base in a liquid), poor stirring can limit the contact between reactants and the catalyst.
-
Solution: Ensure vigorous and efficient stirring throughout the reaction. A mechanical stirrer is preferable to a magnetic stir bar for viscous mixtures or larger scale reactions.
-
Q4: Purification is proving difficult, with product losses during chromatography or recrystallization. What are some best practices?
Answer:
Furanone derivatives can sometimes be challenging to purify, leading to a low isolated yield even when the crude yield is high.[6]
-
Column Chromatography: This is the most common method for purification.[9]
-
Stationary Phase: Standard silica gel is typically effective.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity of the product will dictate the optimal ratio. Given the aromatic nature of the target molecule, it will likely be moderately polar.
-
Pro-Tip: Dry-loading the crude sample onto silica gel can improve resolution compared to liquid-loading if the product has limited solubility in the initial mobile phase.
-
-
Recrystallization: If the product is a solid and reasonably pure after initial workup, recrystallization is an excellent method for obtaining high-purity material.
-
Solvent Screening: Test a range of solvents. An ideal solvent will dissolve the product when hot but not when cold. Common choices include ethanol, ethyl acetate/hexanes mixtures, or dichloromethane/hexanes.
-
Technique: Dissolve the crude solid in a minimal amount of hot solvent. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling is key to forming well-defined crystals and excluding impurities.
-
General Experimental Protocol (Example)
This protocol is a general guideline based on a modified Perkin condensation and should be optimized for your specific laboratory conditions and reagent purity.
-
Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a reflux condenser, a Dean-Stark trap, and a nitrogen inlet, add 4-phenylbenzaldehyde (10.0 g, 54.9 mmol, 1.0 equiv) and phenylacetic acid (8.2 g, 60.2 mmol, 1.1 equiv).
-
Reagents: Add triethylamine (19 mL, 137 mmol, 2.5 equiv) and toluene (100 mL).
-
Reaction: Heat the mixture to reflux (approx. 110-120°C) and begin collecting water in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete when water evolution ceases and the starting aldehyde spot has disappeared (usually 8-16 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour it into a separatory funnel containing 150 mL of 2M HCl (aq). Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and finally brine (100 mL).[12]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes).
References
-
Ajay kumar goud, G., Rachana, P., Rose Vally, V., & Neelaveni, K. (2022). SYNTHESIS AND ANTIBACTERIAL ACTIVITY STUDIES OF 3, 5-DI SUBSTITUTED FURAN DERIVATIVES. International Journal for Research Trends and Innovation, 7(7), 1534-1538. Retrieved from [Link]
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Teles, C. G., de Oliveira, F. F., Siqueira, J. M., Leal, I. C. R., & de Alencastro, R. B. (2006). Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones. Journal of the Brazilian Chemical Society, 17(2), 360-366. Retrieved from [Link]
-
Shawali, A. S., & Abdallah, M. A. (2013). Synthesis of some novel azaheterocycles utilizing 3-(4-nitrobenzylidene)-5-phenylfuran-2(3H)-one with expected antimicrobial activity. Der Pharma Chemica, 5(5), 318-326. Retrieved from [Link]
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Worrell, B. T., Malik, J. A., & Fokin, V. V. (2019). Butenolide Synthesis from Functionalized Cyclopropenones. Organic Letters, 21(21), 8569-8573. Retrieved from [Link]
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Worrell, B. T., Malik, J. A., & Fokin, V. V. (2019). Butenolide synthesis from functionalized cyclopropenones. ACS Publications. Retrieved from [Link]
-
Dar'in, D. V., Tsvetkov, N. S., & Krasavin, M. (2025). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Beilstein Journal of Organic Chemistry, 21, 556-564. Retrieved from [Link]
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Paradowska, J., et al. (2022). 5-Substituted-furan-2(3H)-ones in [8 + 2]-Cycloaddition with 8,8-Dicyanoheptafulvene. Molecules, 27(7), 2201. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Butenolide Synthesis from Functionalized Cyclopropenones. Retrieved from [Link]
-
Chen, C. H., et al. (2021). Furan oxidation by Mn(III)/Co(II) catalysts – application to benzofuran synthesis. RSC Advances, 11, 31235-31239. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Butenolides (blue) are common motifs in bioactive natural products.... Retrieved from [Link]
-
Singh, P., et al. (2021). Visible-light-mediated synthesis of 3,4,5-trisubstituted furan-2-one derivatives via a bifunctional organo photocatalyst. New Journal of Chemistry, 45, 11183-11188. Retrieved from [Link]
-
Stoyanova, A., et al. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Molecules, 27(19), 6561. Retrieved from [Link]
-
Khan, A. S., et al. (2021). Development of Sustainable Catalytic Pathways for Furan Derivatives. Frontiers in Chemistry, 9, 763111. Retrieved from [Link]
-
Reddit. (2024). What are some common causes of low reaction yields?. Retrieved from [Link]
-
Verma, A., et al. (2011). synthesis and biological activity of furan derivatives. International Journal of Research in Ayurveda & Pharmacy, 2(4), 1110-1116. Retrieved from [Link]
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Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. Retrieved from [Link]
-
ResearchGate. (2009). Synthesis and biological activity studies of furan derivatives. Retrieved from [Link]
-
eScholarship. (n.d.). Development of Butenolide Arylation Methodologies in the Total Synthesis of Fraxinellone and. Retrieved from [Link]
-
Ciaffreda, L., et al. (2021). (Z)-5-(3′,4′-Bis(benzyloxy)benzylidene)furan-2(5H)-one. Molbank, 2021(1), M1201. Retrieved from [Link]
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Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and microbial activity of 3-[4-Benzylidene-5-oxo-2-phenyl- 4,5-dihydro-imidazol-1-yl]. Retrieved from [Link]
-
Sadybekov, A., et al. (2023). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. Journal of Chemical Information and Modeling, 63(19), 5945-5957. Retrieved from [Link]
-
Padakanti, P. K., et al. (2009). Synthesis of Substituted 5-Alkylidenefuran-2(5H)-furanones. ARKIVOC, 2009(v), 102-115. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5-aryl-2-substituted-furan derivatives (3a–j, 4a–e, 5a–d). Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. Retrieved from [Link]
-
Slyvka, Y., et al. (2021). Structure, Z' = 2 Crystal Packing Features of 3-(2-Chlorobenzylidene)-5-(p-tolyl)furan-2(3H)-one. Molecules, 26(8), 2137. Retrieved from [Link]
-
MDPI. (2025). Overcoming the Reversibility in the Diels–Alder Reaction of Bio-Based Electron-Poor Furans with Maleimides Through Liquid-to-Solid Phase Transition. Retrieved from [Link]
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How to prevent degradation of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one during storage
A Guide to Preventing Degradation During Storage and Handling
Welcome to the technical support center for 3-Benzylidene-5-(4-phenylphenyl)furan-2-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.
FAQ: Understanding Degradation
This section addresses the fundamental chemical properties of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one that make it susceptible to degradation and the common pathways through which this occurs.
Q1: What structural features of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one contribute to its instability?
A1: The susceptibility of this compound to degradation arises from a combination of three key structural features:
-
An α,β-Unsaturated Lactone Core: The molecule contains a furan-2(5H)-one ring, which is a type of unsaturated γ-lactone.[1] Lactones are cyclic esters and are inherently susceptible to hydrolysis, which involves the cleavage of the ester bond to open the ring. This reaction can be catalyzed by both acidic and basic conditions.[2][3][4]
-
An Extensive π-Conjugated System: The entire molecule, from the benzylidene group to the biphenyl moiety, forms a large, delocalized π-electron system. While this conjugation is responsible for its chromophoric and potentially biological properties, it also makes the molecule an excellent absorber of ultraviolet (UV) and even visible light.[5] Absorbed light energy can promote electrons to excited states, initiating photochemical reactions that can break down the structure.[6][7]
-
Multiple Carbon-Carbon Double Bonds: The presence of exocyclic and endocyclic C=C bonds provides reactive sites for oxidation. Atmospheric oxygen can attack these bonds in a process known as autoxidation, which is often initiated by light, heat, or trace metal impurities.[8][9]
Q2: What are the primary chemical pathways through which this compound degrades?
A2: Degradation typically proceeds through three main pathways: hydrolysis, photodegradation, and oxidation. Often, these pathways can occur concurrently, complicating the degradation profile.
-
Hydrolysis: In the presence of water, the lactone ring can open to form the corresponding γ-hydroxy carboxylic acid. This process is significantly accelerated by acidic or basic catalysts.[2][10] While γ- and δ-lactones are generally more stable than other lactone forms, they are still prone to this reaction over time, especially if not stored under anhydrous conditions.[11]
-
Photodegradation: Exposure to light, particularly wavelengths in the UV spectrum, can provide the energy to induce several detrimental reactions.[6] This can include cis-trans isomerization of the benzylidene double bond, which may alter its biological activity, or more destructive photo-oxidative cleavage of the conjugated system, leading to a complex mixture of smaller aromatic and aliphatic molecules.[7]
-
Oxidation: The double bonds are susceptible to attack by atmospheric oxygen via free-radical mechanisms.[8] This can lead to the formation of epoxides, peroxides, or carbonyl compounds, ultimately breaking down the furanone ring and altering the molecule's integrity.[12] This process is often accelerated by light and heat.[13]
Sources
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Resolving Low Solubility of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one
Welcome to the technical support center for 3-Benzylidene-5-(4-phenylphenyl)furan-2-one. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve solubility challenges encountered during experimentation with this compound. The inherent lipophilic nature of many furanone derivatives, including 3-Benzylidene-5-(4-phenylphenyl)furan-2-one, often leads to poor aqueous solubility, a critical hurdle in various biological and chemical applications.[1][2] This resource provides a structured, in-depth approach to understanding and overcoming these issues, ensuring the successful progression of your research.
Understanding the Challenge: Why is Solubility an Issue?
The molecular structure of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one, characterized by its aromatic rings and furanone core, contributes to its hydrophobicity and, consequently, low water solubility.[3][4][5] Poor solubility can lead to a host of experimental problems, including precipitation in aqueous buffers, inaccurate assay results, and challenges in formulation development for in vivo studies.[1] It is a common issue for over 40% of new chemical entities in drug discovery.[1]
Troubleshooting Guide & FAQs
This section addresses common questions and issues related to the solubility of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one, providing scientifically grounded explanations and actionable protocols.
Initial Observations & First Steps
Q1: My compound, dissolved in a DMSO stock, precipitates immediately upon dilution into my aqueous assay buffer. What should be my initial troubleshooting step?
A1: This is a frequent observation with poorly soluble compounds. The immediate precipitation upon introduction to an aqueous environment is due to the drastic change in solvent polarity. Before exploring more complex solubilization techniques, consider these initial steps:
-
Lower the Final Concentration: The simplest first step is to reduce the final concentration of the compound in your assay. Determine the lowest effective concentration for your experiment to minimize the chances of exceeding the compound's aqueous solubility limit.
-
Optimize Co-solvent Percentage: While DMSO is an excellent solvent for initial stock solutions, its concentration in the final assay medium should be minimized to avoid artifacts.[1] However, a slight increase in the final DMSO percentage (e.g., from 0.5% to 1% or 2%) might be sufficient to maintain solubility without significantly impacting the biological system. Always include a vehicle control with the same final co-solvent concentration to account for any solvent-induced effects.[1]
pH Modification
Q2: Can adjusting the pH of my aqueous buffer improve the solubility of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one?
A2: The potential for pH to influence solubility depends on whether the compound has ionizable functional groups.[6][7] For compounds with acidic or basic moieties, altering the pH can significantly increase solubility by converting the molecule into its more soluble ionized form.[8][9] While the core structure of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one is not strongly acidic or basic, subtle pKa values can sometimes be exploited.
-
For Weakly Basic Compounds: Lowering the pH (making the solution more acidic) can increase solubility.[1][8]
-
For Weakly Acidic Compounds: Increasing the pH (making the solution more basic) can enhance solubility.[7]
It's important to note that the furanone ring can be susceptible to hydrolysis under strongly acidic or basic conditions.[2] Therefore, pH adjustments should be made cautiously and within a range that does not compromise the compound's stability.
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Add an excess amount of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one to each buffer.
-
Equilibrate the samples by shaking or stirring for a set period (e.g., 24-48 hours) at a constant temperature.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility as a function of pH to determine the optimal pH range for your experiments.
Co-solvency
Q3: Beyond DMSO, what other co-solvents can I use, and how do I select the best one?
A3: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of nonpolar compounds.[10][11] The selection of a co-solvent should be based on its solubilizing capacity for your compound and its compatibility with your experimental system.
| Co-solvent | Typical Starting Concentration in Final Medium | Notes |
| Ethanol | 1-10% | Commonly used in pharmaceutical formulations.[10][12] |
| Propylene Glycol | 1-20% | A versatile and less volatile co-solvent.[10][12] |
| Polyethylene Glycol (PEG) 300/400 | 1-20% | Effective for a wide range of hydrophobic compounds.[13] |
| N-methyl-2-pyrrolidone (NMP) | <1% | A powerful solvent, but use with caution due to potential toxicity.[14] |
| Dimethylacetamide (DMA) | <1% | Similar to NMP, potent but requires careful handling.[14] |
Experimental Protocol: Co-solvent Screening
-
Prepare stock solutions of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one in various co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400).
-
Create a dilution series of each stock solution in your aqueous assay buffer to achieve a range of final co-solvent concentrations.
-
Visually inspect for precipitation. The highest concentration of the compound that remains in solution for each co-solvent system indicates its apparent solubility.
-
If your assay permits, perform a functional or viability test with the different co-solvent systems (without your compound) to ensure they do not interfere with the experiment.
Advanced Solubilization Techniques
For particularly challenging cases, more advanced formulation strategies may be necessary. These techniques are often employed in later-stage drug development but can be adapted for research purposes.
Q4: I've heard about cyclodextrins. How do they work, and are they suitable for my experiments?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They can encapsulate poorly soluble "guest" molecules, like 3-Benzylidene-5-(4-phenylphenyl)furan-2-one, forming an inclusion complex.[17][18] This complex has significantly improved aqueous solubility and stability.[15]
Commonly used cyclodextrins include:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
HP-β-CD and SBE-β-CD are often preferred due to their higher water solubility and lower toxicity compared to native β-CD.[19]
Experimental Protocol: Cyclodextrin Complexation
-
Prepare aqueous solutions of the chosen cyclodextrin at various concentrations.
-
Add an excess of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one to each cyclodextrin solution.
-
Stir the mixtures for 24-48 hours to allow for complex formation.
-
Centrifuge to remove undissolved compound.
-
Analyze the supernatant to determine the increase in compound solubility.
Q5: What are surfactants, and how can they help with solubility?
A5: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[20][21] These micelles have a hydrophobic core that can entrap poorly soluble compounds, effectively increasing their solubility.[22][23]
| Surfactant Type | Examples | Considerations |
| Non-ionic | Tween® 80, Poloxamer 188 | Generally less disruptive to biological systems.[24] |
| Anionic | Sodium Dodecyl Sulfate (SDS) | Can denature proteins and disrupt cell membranes.[23] |
| Cationic | Cetyltrimethylammonium Bromide (CTAB) | Often have antimicrobial properties and can be cytotoxic. |
Experimental Protocol: Surfactant-Mediated Solubilization
-
Prepare a series of aqueous solutions of the selected surfactant at concentrations both below and above its CMC.
-
Add an excess of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one to each solution.
-
Equilibrate the samples with stirring for a set time.
-
Centrifuge and analyze the supernatant for compound concentration.
-
A significant increase in solubility should be observed at surfactant concentrations above the CMC.
Physical Modifications
Q6: Does the physical form of my compound matter for solubility?
A6: Absolutely. The solid-state properties of a compound play a crucial role in its dissolution rate and apparent solubility.
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size increases the surface area-to-volume ratio, which generally leads to a faster dissolution rate according to the Noyes-Whitney equation.[25][26][27][28][29] This can be achieved through techniques like milling or sonication. However, extremely fine particles may agglomerate, which can hinder dissolution.[26]
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline form of a compound to a higher-energy amorphous state can significantly enhance its solubility and dissolution rate.[30][31][32][33][34] This is typically achieved by dispersing the compound in a polymer matrix. While highly effective, preparing ASDs requires specialized equipment and expertise.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical progression for addressing solubility issues with 3-Benzylidene-5-(4-phenylphenyl)furan-2-one.
Caption: A stepwise guide to troubleshooting low solubility.
Concluding Remarks
Resolving the low solubility of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one is a multi-faceted challenge that can be systematically addressed. By starting with simple adjustments and progressing to more advanced techniques as needed, researchers can successfully prepare homogenous solutions suitable for their experimental needs. Always remember to validate the chosen solubilization method to ensure it does not interfere with the assay or compromise the stability of the compound.
References
-
Wikipedia. Cosolvent. [Link]
- Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2025). Journal of Pharmaceutical Sciences.
- Effect of Particle Size on Solubility R
- Taylor & Francis. Cosolvent – Knowledge and References.
- Effect of Particle Size on the Dissolution Rate of Solids in Liquids in Ethiopia. (2024). European Journal of Physical Sciences.
- Seppic. (2025). Solubility enhancement with amorphous solid dispersions.
- MDPI. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics.
- Effect of particle size on solubility, dissolution rate, and oral bioavailability: evaluation using coenzyme Q10 as naked nanocrystals. (2013).
- Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. (2017). Molecules.
- Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. (2023). Molecular Pharmaceutics.
- The use of cosolvent pKa assays for poorly soluble compounds. Pion Inc.
- Solubilization techniques used for poorly water-soluble drugs. (2022). Acta Pharmaceutica Sinica B.
- Effect of particle size on solubility, dissolution rate, and oral bioavailability: evaluation using coenzyme Q₁₀ as naked nanocrystals. (2013).
- An Overview of Technique for Solubility of Poorly Water Soluble Drugs. (2022). NeuroQuantology.
- Effect of particle size on solubility, dissolution rate, and oral bioavailability: evaluation using coenzyme Q10 as naked nanocrystals. (2012). Taylor & Francis Online.
- Solubilization techniques used for poorly w
- Investigation of Amorphous Solid Dispersions for Solubility Enhancement of Poorly Water-soluble Drugs: Understanding the Effect of Material Properties on Amorphous Drug Crystallization and the Impact on Formul
- CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. (2013). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. (2018). Pharmaceutics.
- Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. (2023). Auctores.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
- Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. (2023). Current Pharmaceutical Design.
- Cyclodextrin inclusion complexation and pharmaceutical applic
- Cosolvent and Complexation Systems. (2022). Pharma Excipients.
- Surfactant-Enhanced Solubilization of Chlorinated Organic Compounds Contained in DNAPL from Lindane Waste: Effect of Surfactant Type and pH. (2020). MDPI.
- 8.11 pH and Solubility. AP Chemistry.
- Drug Solubility Enhancement Strategies Using Amorphous Solid Dispersion: Examination on Type and The Amount of the Polymer S. (2024).
- pH and Solubility. AP Chem | Fiveable.
- Preparation and Characterization of Amorphous Solid Dispersions for the Solubiliz
- Solubilization of Organic Dyes in Surfactant Micelles. (2012). Chalmers ODR.
- The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. (2025). RSC Advances.
- Synthesis, reactions and biological activity of 3-arylidene-5-(4-methylphenyl)-2(3H)-furanones.
- The effect of different pH-adjusting acids on the aqueous solubility of...
- Synthetic and Natural Surfactants for Potential Applicationin Mobilization of Organic Contaminants. (2022). Semantic Scholar.
- PH and Solvent Effect on Drug Solubility.
- Does pH affect solubility?. (2023).
- 2(3H)-Furanone, 3-benzylidene-5-phenyl- | C17H12O2. PubChem.
- overcoming solubility issues of furan amine deriv
- CAS#:496861-70-2 | 3-benzylidene-5-(4-phenylphenyl)furan-2-one. (2025). Chemsrc.
- The Solubility and Stability of 3-Benzylidene-2-benzofuran-1-one: A Technical Guide. Benchchem.
- Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis.
- SOLUBILITY ENHANCEMENT TECHNIQUE. (2021). IJRAR.org.
- Compound 3-benzylidene-5-(4-methoxyphenyl)furan-2(3H)-one. Chemdiv.
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2023). Polymers.
- FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WH
- Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones. (2009). Molecules.
Sources
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- 3. 2(3H)-Furanone, 3-benzylidene-5-phenyl- | C17H12O2 | CID 714692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS#:496861-70-2 | 3-benzylidene-5-(4-phenylphenyl)furan-2-one | Chemsrc [chemsrc.com]
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- 34. Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide [mdpi.com]
Crystallization Technical Support Center: 3-Benzylidene-5-(4-phenylphenyl)furan-2-one
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic advice and address the specific thermodynamic and kinetic challenges associated with 3-Benzylidene-5-(4-phenylphenyl)furan-2-one .
This molecule presents a unique triad of crystallization challenges:
-
Configurational Isomerism: The exocyclic C=C double bond at the 3-position can exist in E or Z configurations.
-
Anisotropic Growth: The highly planar 5-(4-phenylphenyl) (biphenyl) moiety drives rapid 1D π−π stacking, leading to problematic needle-like habits.
-
High Lipophilicity: The extended aromatic system drastically reduces solubility in polar solvents, increasing the risk of Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."
Below, you will find field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you isolate high-purity, well-defined crystals.
I. Troubleshooting FAQs
Q1: My compound consistently "oils out" instead of forming a crystalline suspension. How do I force nucleation? A1: Oiling out (LLPS) occurs when the solution's supersaturation crosses the spinodal decomposition curve before it can cross the nucleation threshold. For highly lipophilic furan-2-ones, this is usually caused by using an anti-solvent that is too polar (e.g., water or cold ethanol), which rapidly desolvates the molecule and forces it into a solute-rich liquid phase. The Fix: Switch to a less polar, miscible anti-solvent system like Dichloromethane (DCM) paired with Hexane or Heptane, as demonstrated in the 1[1]. Lower the anti-solvent addition rate to keep the system within the metastable zone.
Q2: I am getting a mass of fine, hair-like needles that trap mother liquor and are impossible to filter. How can I improve the crystal habit? A2: Needle-like growth is a kinetic phenomenon driven by rapid, unidirectional π−π stacking of the conjugated furan-2-one and biphenyl rings along the crystallographic c-axis, a known behavior in 2[2]. The Fix: Implement Temperature Cycling (Ostwald Ripening) . By oscillating the temperature just below the saturation point, you thermodynamically dissolve the high-energy kinetic needle tips and redeposit the mass onto the slower-growing faces, yielding blocky, filterable crystals. This is a standard approach in 3[3].
Q3: My isolated solid has a depressed melting point and NMR shows a mixture of products, even though the synthesis was clean. What went wrong? A3: You are likely co-crystallizing a mixture of E and Z isomers. While the Z-isomer is typically the thermodynamically stable form in the solid state, the E-isomer can be kinetically trapped or generated via UV-induced photoisomerization in solution[2]. The Fix: Conduct the crystallization in amber glassware to prevent photoisomerization. If an E/Z mixture is already present, perform a prolonged slurry in a mild solvent (e.g., Toluene) at elevated temperatures to allow thermal equilibration to the stable Z-form before cooling.
II. Quantitative Data: Solvent Selection Matrix
To prevent LLPS and control morphology, solvent selection must balance the high solubility of the furanone core with the hydrophobicity of the biphenyl group.
| Solvent System | Role | Solubility Profile | Crystallization Outcome | Recommended Ratio (v/v) |
| DCM / Hexane | Primary / Anti-Solvent | High (>100 mg/mL in DCM) | High yield, excellent purity. Risk of oiling if Hexane is added too fast. | 1:4 to 1:6 (DCM:Hexane) |
| Toluene / Ethanol | Mixed System | Moderate | Good polymorphic control, slower kinetics, promotes thicker crystals. | 1:2 (Toluene:EtOH) |
| Ethyl Acetate | Single Solvent | Moderate | Prone to rapid supersaturation and fine needle formation. | N/A |
| Acetone / Water | Primary / Anti-Solvent | High in Acetone | Avoid. High risk of LLPS (oiling out) due to extreme polarity shift. | N/A |
III. Standard Operating Protocols (SOPs)
Every protocol below is designed as a self-validating system to ensure you can verify success at each critical node.
Protocol A: Anti-Solvent Crystallization (DCM/Hexane)
Purpose: To isolate the compound from crude mixtures while avoiding oiling out[1].
-
Dissolution: Suspend 1.0 g of crude 3-Benzylidene-5-(4-phenylphenyl)furan-2-one in 5 mL of Dichloromethane (DCM). Warm to 35 °C until complete dissolution.
-
Hot Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a clean, amber-glass crystallizer to remove insoluble particulates (heterogeneous nucleation sites).
-
Anti-Solvent Addition: Under moderate stirring (200 rpm), add 15 mL of Hexane dropwise via a syringe pump at a rate of 0.5 mL/min.
-
Causality: Slow addition maintains the system within the metastable zone, preventing the local supersaturation spikes that cause LLPS.
-
-
Aging: Once the solution becomes slightly turbid, pause the Hexane addition for 30 minutes to allow the seed bed to establish.
-
Completion & Isolation: Resume adding the remaining 10 mL of Hexane. Cool the suspension to 5 °C over 2 hours. Filter the resulting crystals and wash with 5 mL of cold Hexane.
-
Self-Validation Checkpoint: Analyze the mother liquor via UV-Vis or HPLC. A residual concentration of <2 mg/mL confirms successful desupersaturation and maximum yield.
Protocol B: Temperature Cycling for Habit Modification
Purpose: To convert unfilterable needles into 3D blocky crystals[3].
-
Initial Nucleation: Generate a primary suspension of crystals (even if they are needles) in a Toluene/Ethanol (1:2) mixture at 20 °C.
-
Heating Cycle (Dissolution of Fines): Heat the suspension to 65 °C at 1 °C/min. Hold for 15 minutes.
-
Causality: This temperature is carefully chosen to be just below the saturation temperature. It dissolves the high-surface-area, high-energy kinetic needles while leaving the larger crystal nuclei intact.
-
-
Cooling Cycle (Growth): Cool the system back to 20 °C at a highly controlled rate of 0.1 °C/min.
-
Causality: Slow cooling ensures that the dissolved solute deposits onto the existing nuclei (promoting 2D/3D growth) rather than forming new needle-like nuclei.
-
-
Iteration: Repeat Steps 2 and 3 for a total of four cycles.
-
Self-Validation Checkpoint: Extract a 10 µL aliquot of the suspension and examine it under a polarized light microscope (PLM). An aspect ratio (length:width) reduction from >20:1 to <5:1 confirms successful Ostwald ripening.
IV. Process Visualizations
Caption: Workflow for optimizing the crystallization of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one.
Caption: Mechanistic pathway of E/Z isomerization and crystal habit modification via temperature cycling.
V. References
-
Title: Structure, Z′ = 2 Crystal Packing Features of 3-(2-Chlorobenzylidene)-5-(p-tolyl)furan-2(3H)-one Source: MDPI (Crystals) URL:
-
Title: Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones Source: PMC (Molecules) URL:
-
Title: Crystallization Process R&D in Pharmaceutical Development Source: PharmaBlock URL:
Sources
Troubleshooting NMR signal overlap for 3-Benzylidene-5-(4-phenylphenyl)furan-2-one
Technical Support Center: Advanced NMR Signal Analysis
Topic: Troubleshooting NMR Signal Overlap for 3-Benzylidene-5-(4-phenylphenyl)furan-2-one
Welcome to our dedicated technical support guide for researchers and drug development professionals. This document provides in-depth troubleshooting strategies for a common yet challenging issue encountered during the structural elucidation of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one: severe signal overlap in its ¹H NMR spectrum. Our approach is structured as a series of frequently asked questions (FAQs) that will guide you from basic optimization to advanced 2D NMR techniques.
Frequently Asked Questions (FAQs)
Q1: Why does the ¹H NMR spectrum of my 3-Benzylidene-5-(4-phenylphenyl)furan-2-one sample show a large, unresolved "multiplet" in the aromatic region?
A1: The complex and poorly resolved aromatic region in the ¹H NMR spectrum of this compound is a direct consequence of its molecular structure. The molecule contains three distinct phenyl rings and a vinyl proton, all of which resonate in a similar, narrow region of the spectrum (typically δ 7.0-8.0 ppm).
Causality of Signal Overlap:
-
High Number of Aromatic Protons: There are 15 protons attached to the three aromatic rings, plus one vinyl proton.
-
Similar Chemical Environments: The electronic environments of these protons are not sufficiently different to cause large separations in their chemical shifts in standard solvents like CDCl₃.[1][2] Protons on the benzylidene ring, the furanone-attached phenyl ring, and the terminal phenyl ring of the biphenyl group all experience aromatic ring currents, leading to resonance in the same general area.
-
Complex Coupling: Protons on the same ring will couple to each other (ortho, meta, para coupling), and in the case of the biphenyl moiety, through-space or restricted bond rotation effects can further complicate the splitting patterns, leading to a cascade of overlapping multiplets that are difficult to interpret.[3]
Q2: What are the foundational steps I can take to improve signal resolution before resorting to more complex experiments?
A2: Before exploring advanced techniques, always ensure your foundational experimental setup is optimized.
-
Confirm Sample Purity: First, verify the purity of your sample. Contaminants are a common source of extraneous signals that can exacerbate overlap issues.[4]
-
Optimize Spectrometer Parameters:
-
Increase Acquisition Time: A longer acquisition time increases the number of data points defining the free induction decay (FID), which in turn improves digital resolution after Fourier transformation.
-
Ensure Proper Shimming: A well-shimmed magnet provides a homogeneous magnetic field, resulting in sharper lines and better resolution. Poor shimming is a frequent cause of broad, unresolved peaks.
-
-
Utilize a Higher-Field Spectrometer: The single most effective method for improving signal dispersion is to use an NMR spectrometer with a higher magnetic field strength (e.g., moving from 400 MHz to 600 MHz or higher). Chemical shifts (in ppm) are independent of the field strength, but the frequency separation between signals (in Hz) increases linearly with the field. This "spreads out" the signals, often resolving overlap.[1][3]
Advanced Troubleshooting Workflow
If foundational steps are insufficient, a systematic workflow involving solvent changes, chemical shift reagents, and 2D NMR is necessary.
Caption: A systematic workflow for resolving NMR signal overlap.
Q3: How can changing the NMR solvent help, and which solvents should I use?
A3: Changing the deuterated solvent is a powerful and cost-effective technique to induce differential changes in the chemical shifts of your protons. This is primarily due to specific solute-solvent interactions and the magnetic anisotropy of the solvent molecules.[5][6]
For a molecule like 3-Benzylidene-5-(4-phenylphenyl)furan-2-one, which has electron-rich aromatic rings and an electron-deficient carbonyl group, aromatic solvents are particularly effective. This phenomenon is known as the Aromatic Solvent-Induced Shift (ASIS).
-
Mechanism of ASIS: Aromatic solvents like benzene-d₆ or pyridine-d₅ form weak, transient complexes with solute molecules. They tend to associate with electron-poor regions of the solute (like the area around the carbonyl group) in a way that positions protons in the shielding or deshielding zones of the solvent's ring current.[7][8] This can significantly alter chemical shifts, often "unlocking" overlapped multiplets.
Recommended Solvents and Expected Effects:
| Solvent | Polarity | Anisotropy Effect | Expected Impact on 3-Benzylidene-5-(4-phenylphenyl)furan-2-one |
| Chloroform-d (CDCl₃) | Low | Weak | Serves as the baseline; often shows significant signal overlap in the aromatic region. |
| Benzene-d₆ (C₆D₆) | Non-polar | Strong | Protons located near the electron-withdrawing carbonyl group will likely experience an upfield shift (to lower ppm), while protons on the periphery of the molecule may be less affected or shift slightly downfield. This differential shift is key to resolving overlap.[8][9] |
| Pyridine-d₅ | Polar | Strong | Similar to benzene-d₆ but can have a more pronounced effect due to its polarity and the nitrogen lone pair. It will also induce upfield shifts for protons near the positive end of the molecular dipole. |
| Acetone-d₆ | Polar, Aprotic | Moderate | Can alter chemical shifts through dipole-dipole interactions, but typically less effective than aromatic solvents for resolving aromatic proton overlap.[10] |
Protocol 1: Solvent Study
-
Sample Preparation: Prepare separate, equimolar solutions of your compound in CDCl₃ (as a reference), C₆D₆, and Pyridine-d₅. Ensure the concentration is sufficient for good signal-to-noise (e.g., 5-10 mg in 0.6 mL).
-
Acquisition: Acquire a standard ¹H NMR spectrum for each sample under identical conditions (temperature, acquisition time, etc.).
-
Analysis: Carefully compare the aromatic regions of the three spectra. Look for signals that have shifted relative to others, revealing previously hidden multiplicities.
Q4: The aromatic signals are still partially overlapped after trying different solvents. Are chemical shift reagents a viable option?
A4: Yes, Lanthanide Shift Reagents (LSRs) can be a powerful tool, though they are used less frequently now due to the accessibility of high-field 2D NMR.[11]
-
Mechanism: LSRs are paramagnetic lanthanide complexes (e.g., containing Europium or Ytterbium) that act as weak Lewis acids.[9] They reversibly coordinate to Lewis basic sites in the analyte molecule. For your compound, the most likely coordination site is the carbonyl oxygen of the furanone ring. This coordination induces large changes in the chemical shifts of nearby protons. The magnitude of the shift is proportional to 1/r³, where 'r' is the distance from the lanthanide ion. Therefore, protons closer to the carbonyl group will be shifted most dramatically, spreading the spectrum out.[9][12]
Considerations:
-
Advantages: Can induce very large chemical shift changes, potentially resolving severely overlapped systems.
-
Disadvantages: Paramagnetism inevitably causes line broadening, which can reduce resolution and obscure fine coupling details. The effect can also be non-linear and may complicate spectral interpretation if not done carefully.[9]
Protocol 2: Lanthanide Shift Reagent (LSR) Titration
-
Initial Spectrum: Dissolve your compound (approx. 10-20 mg) in a dry, non-coordinating solvent like CDCl₃ and acquire a reference ¹H NMR spectrum.
-
LSR Preparation: Prepare a stock solution of a suitable LSR, such as Eu(fod)₃, in the same solvent.
-
Titration: Add small, precise aliquots of the LSR stock solution to your NMR tube.
-
Acquisition & Analysis: Acquire a ¹H NMR spectrum after each addition. Monitor the changes in chemical shifts. The goal is to add just enough LSR to resolve the overlapping signals without causing excessive line broadening. Plot the chemical shift (δ) of each proton versus the [LSR]/[Substrate] molar ratio to observe the shifting effect.
Q5: I need definitive structural proof. How can 2D NMR experiments provide an unambiguous assignment of the aromatic signals?
A5: Two-dimensional (2D) NMR is the ultimate tool for resolving overlap and achieving complete, unambiguous assignment. It works by spreading the NMR information across two frequency dimensions, resolving signals that are overlapped in a simple 1D spectrum.[13][14][15]
Caption: HSQC resolves overlapped ¹H signals (Hₐ, Hₑ) by correlating them to their distinct ¹³C partners.
Key 2D NMR Experiments:
-
COSY (COrrelation SpectroscopY):
-
What it Shows: Correlation between protons that are spin-spin coupled (typically over 2-3 bonds).[16]
-
Application: A COSY spectrum will show cross-peaks connecting coupled protons. Even if two aromatic protons are overlapped in the 1D spectrum, you can use their cross-peaks to other, resolved protons to trace out the connectivity within each individual aromatic ring. This helps to group signals belonging to the same spin system.[14]
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
What it Shows: Correlation between a proton and the carbon it is directly attached to (one-bond ¹J_CH coupling).[16][17]
-
Application: This is often the most powerful experiment for resolving proton overlap.[15][18] The ¹³C spectrum is spread over a much wider range (e.g., 0-200 ppm) than the ¹H spectrum. An HSQC experiment correlates each proton signal on one axis to its attached carbon on the other axis. Since it's highly unlikely that two protons with overlapping chemical shifts are also attached to carbons with identical chemical shifts, the cross-peaks in the HSQC spectrum will be well-resolved. You can then use the resolved carbon dimension to identify the individual proton signals.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
What it Shows: Correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²J_CH and ³J_CH).[16][17]
-
Application: After using HSQC to resolve the proton signals, HMBC is used to piece the molecular puzzle together. For example, you can see a correlation from the vinyl proton on the benzylidene bridge to carbons within the furanone ring and the benzylidene phenyl ring. This is crucial for confirming the overall structure and assigning quaternary (non-protonated) carbons.[19]
-
By systematically applying these 2D techniques, you can deconstruct the complex, overlapping aromatic region and achieve a complete and confident assignment of every proton and carbon in 3-Benzylidene-5-(4-phenylphenyl)furan-2-one.
References
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The Journal of Chemical Physics. Solvent Effects in Nuclear Magnetic Resonance Spectra. [Link]
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Molecules. Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. [Link]
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Patsnap Eureka. Optimal NMR Sampling: Impact on Signal Resolution. [Link]
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Canadian Science Publishing. Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. [Link]
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J-STAGE. Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Sev. [Link]
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Taylor & Francis Online. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. [Link]
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ResearchGate. How does 2D NMR help to elucidate chemical structure?. [Link]
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Slideshare. NMR Shift reagents. [Link]
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Mestrelab Research. qNMR of mixtures: what is the best solution to signal overlap?. [Link]
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Fiveable. Accidentally Overlapping Signals: Organic Chemistry Study.... [Link]
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MDPI. Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. [Link]
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University of Regensburg. Chemical shifts. [Link]
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PubMed. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. [Link]
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San Diego State University. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. [Link]
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University of Aberdeen. Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. [Link]
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YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
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Chemistry LibreTexts. 23.1: NMR Shift Reagents. [Link]
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ACS Publications. NMR Spectroscopy Using a Chiral Lanthanide Shift Reagent to Assess the Optical Purity of 1-Phenylethylamine. [Link]
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National Institutes of Health. Chemical shift-based methods in NMR structure determination. [Link]
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ResearchGate. How can I interpret a NMR with so much noises and peak overlaps?. [Link]
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EurekAlert!. Nanoparticles for simplifying NMR signals to decode complex mixtures. [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
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YouTube. Signal Overlap in NMR Spectroscopy. [Link]
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JoVE. Video: ¹H NMR: Interpreting Distorted and Overlapping Signals. [Link]
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Reddit. Reporting Overlapping Signals in 1H NMR. [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
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Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]
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MDPI. (Z)-5-(3′,4′-Bis(benzyloxy)benzylidene)furan-2(5H)-one. [Link]
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PubChem. 2(3H)-Furanone, 3-benzylidene-5-phenyl-. [Link]
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Master Organic Chemistry. 1H NMR: How Many Signals?. [Link]
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ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
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The Royal Society of Chemistry. SUPPLEMENTARY INFORMATION. [Link]
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Handling moisture sensitivity in 3-Benzylidene-5-(4-phenylphenyl)furan-2-one synthesis
Welcome to the technical support center for the synthesis of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a particular focus on mitigating issues arising from moisture sensitivity. Our goal is to provide you with the expertise and practical insights needed to achieve successful and reproducible outcomes in your laboratory.
Introduction: The Challenge of Moisture in Furanone Synthesis
The synthesis of 3-arylidene-2(3H)-furanones, such as 3-Benzylidene-5-(4-phenylphenyl)furan-2-one, is a cornerstone for generating scaffolds with significant biological and pharmacological potential. A common and effective method for this transformation is the modified Perkin condensation, which involves the reaction of a β-aroylpropionic acid with an aromatic aldehyde in the presence of a dehydrating agent and a base catalyst.[1][2]
However, the reagents and intermediates involved in this synthesis are often highly susceptible to moisture, which can lead to diminished yields, the formation of unwanted byproducts, and difficulties in purification.[3] This guide provides a comprehensive troubleshooting framework and frequently asked questions to address these moisture-related challenges directly.
Troubleshooting Guide: Overcoming Common Hurdles
This section is structured in a question-and-answer format to address specific issues you may encounter during the synthesis of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one.
Q1: My reaction yield is consistently low. What are the likely causes related to moisture?
Low yields are a frequent problem in moisture-sensitive reactions. The primary culprits are often the hydrolysis of key reagents or intermediates.
Causality:
-
Hydrolysis of Acetic Anhydride: Acetic anhydride is a powerful dehydrating agent essential for the reaction. However, in the presence of water, it readily hydrolyzes to acetic acid, which is ineffective in promoting the necessary condensation and cyclization steps.
-
Deactivation of the Base Catalyst: Bases like triethylamine (Et₃N) can be protonated by water, reducing their catalytic activity. This can slow down or halt the reaction.
-
Side Reactions of Starting Materials: The starting aldehyde (benzaldehyde) and the β-aroylpropionic acid can also be sensitive to moisture, potentially leading to degradation or unwanted side reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Actionable Steps:
-
Reagent Quality: Use freshly opened or properly stored acetic anhydride and triethylamine. Consider purifying them by distillation if necessary.
-
Solvent Purity: Ensure all solvents are rigorously dried before use.[3] Refer to the table below for recommended drying agents and times.
-
Glassware Preparation: All glassware must be oven-dried at a minimum of 125°C for at least 24 hours or flame-dried under an inert atmosphere immediately before use.[2][4][5]
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as nitrogen or argon.[5]
Q2: I'm observing a significant amount of starting material in my crude product. What's going wrong?
The presence of unreacted starting materials often points to an incomplete reaction, which can be directly linked to moisture contamination.
Causality:
As mentioned in Q1, moisture can neutralize the catalyst and hydrolyze the acetic anhydride, effectively stopping the reaction from proceeding to completion.
Actionable Steps:
-
Strict Anhydrous Conditions: Re-evaluate your experimental setup to eliminate all potential sources of moisture. This includes septa, syringes, and transfer needles.
-
Catalyst and Reagent Stoichiometry: Ensure you are using the correct molar equivalents of acetic anhydride and triethylamine as specified in the protocol.[2]
-
Reaction Time and Temperature: If you are confident in your anhydrous technique, consider extending the reaction time or slightly increasing the temperature to drive the reaction to completion. Monitor the reaction progress using thin-layer chromatography (TLC).
Q3: My final product is difficult to purify, and I see multiple spots on TLC. How can I minimize byproduct formation?
The formation of multiple byproducts is often a consequence of side reactions promoted by the presence of water.
Causality:
-
Aldol Condensation of Benzaldehyde: In the presence of a base and trace water, benzaldehyde can undergo self-condensation.
-
Degradation of the Furanone Ring: The furanone ring can be susceptible to hydrolysis under certain conditions, leading to ring-opened products.[6]
Actionable Steps:
-
Rigorous Moisture Exclusion: This is the most critical step. By minimizing water content, you will suppress the side reactions that lead to a complex product mixture.
-
Controlled Addition of Reagents: Add the triethylamine catalyst dropwise to the reaction mixture to maintain better control over the reaction exotherm and minimize side reactions.
-
Purification Strategy: If byproducts are still present, consider column chromatography for purification. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from impurities.[7]
Experimental Protocols
Protocol 1: Rigorous Drying of Solvents
The success of this synthesis heavily relies on the use of anhydrous solvents.[3]
| Solvent | Drying Agent | Procedure | Minimum Drying Time |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Reflux over CaH₂ followed by distillation under an inert atmosphere. | 4-6 hours |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Reflux until a persistent blue or purple color is observed, then distill. | 6-8 hours |
| Acetonitrile | Calcium Hydride (CaH₂) | Stir over CaH₂ followed by distillation. | 24 hours |
Note: Always handle drying agents with appropriate safety precautions in a fume hood.
Protocol 2: Synthesis of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one (Adapted from Husain et al., 2008)[2]
-
Glassware Preparation: Ensure all glassware is thoroughly oven-dried or flame-dried under a nitrogen atmosphere.
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, combine 3-(4-phenylbenzoyl)propionic acid (1.0 eq) and benzaldehyde (1.0 eq).
-
Reagent Addition: To this mixture, add acetic anhydride (e.g., 5-8 drops per 3 mmol of reactants) and a catalytic amount of triethylamine (e.g., 2 drops).
-
Reaction: Heat the mixture gently in an oil bath to reflux for 5-6 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into crushed ice with vigorous stirring.
-
Isolation: The solid product that precipitates is collected by vacuum filtration, washed thoroughly with water, and then dried.
-
Purification: The crude product can be recrystallized from a suitable solvent such as 2-butanone or purified by column chromatography.[2]
Frequently Asked Questions (FAQs)
Q: What is the mechanism of the Perkin condensation, and how does water interfere?
A: The Perkin condensation involves the base-catalyzed reaction between an aromatic aldehyde and an acid anhydride.[8][9][10] The base deprotonates the anhydride to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. A series of condensation and elimination steps leads to the formation of the α,β-unsaturated furanone.
Caption: Simplified Perkin condensation mechanism and the effect of water.
Water interferes by hydrolyzing the acetic anhydride to acetic acid, which cannot form the necessary enolate intermediate, thus halting the reaction.
Q: Are there alternative synthetic routes that are less sensitive to moisture?
A: While the Perkin condensation is common, other methods like the Stobbe condensation can also be employed.[3][4][5][11] The Stobbe condensation involves the reaction of an aldehyde or ketone with a succinic ester in the presence of a strong base. While this reaction also requires anhydrous conditions, the specific reagents and intermediates may offer different handling properties.
Q: How can I confirm that my solvents and reagents are sufficiently dry?
A: For solvents, a Karl Fischer titration is the most accurate method to determine water content. For reagents like triethylamine, distillation from a suitable drying agent like potassium hydroxide is a good practice. For solid starting materials, drying in a vacuum oven can be effective.
Q: What is the role of triethylamine in this reaction?
A: Triethylamine acts as a base catalyst. Its primary role is to deprotonate the acetic anhydride at the α-carbon, generating the reactive enolate nucleophile that initiates the condensation with benzaldehyde.[1]
Q: Can I use a different base catalyst?
A: Yes, other bases such as sodium acetate can also be used in the Perkin reaction.[9] However, the choice of base can influence the reaction rate and yield, and may require optimization of the reaction conditions.
References
-
JoVE. (2015, March 4). Video: Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]
-
Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]
-
G. F. da Silva, J. R., et al. (2009). Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones. Journal of the Brazilian Chemical Society, 20(4), 635-642. Retrieved from [Link]
-
Husain, A., et al. (2008). 5-(Biphenyl-4-yl)-3-(3-methoxybenzylidene)furan-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2429. Retrieved from [Link]
- Johnson, W. S., & Daub, G. H. (1946).
-
Wikipedia. (n.d.). Stobbe condensation. Retrieved from [Link]
-
Guchhait, S. K., et al. (2009). Synthesis and microbial activity of 3-[4-Benzylidene-5-oxo-2-phenyl- 4,5-dihydro-imidazol-1-yl]-2-Substituted-3H-quinazolin-4-one. Journal of Organic and Pharmaceutical Chemistry, 7(3), 225-232. Retrieved from [Link]
-
Arkivoc. (2009). Synthesis of Substituted 5-Alkylidenefuran-2(5H)-furanones. Retrieved from [Link]
-
J&K Scientific LLC. (2021, March 23). Perkin Reaction. Retrieved from [Link]
-
Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]
-
CDN. (1939). Condensations Brought about by Bases. V. The Condensation of the Anhydride with the Aldehyde in the Perkin Synthesis. Retrieved from [Link]
-
ResearchGate. (2015, December 15). Synthesis of some novel azaheterocycles utilizing 3-(4-nitrobenzylidene)-5-phenylfuran-2(3H)-one with expected antimicrobial activity. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Benzoin Condensation and Perkin Condensation. Retrieved from [Link]
-
MDPI. (2021, February 28). (Z)-5-(3′,4′-Bis(benzyloxy)benzylidene)furan-2(5H)-one. Retrieved from [Link]
-
IASJ. (n.d.). Preparation and Characterization of novel 3-(4-chloro phenyl)-1. Retrieved from [Link]
-
Chemsrc. (2025, August 20). CAS#:496861-70-2 | 3-benzylidene-5-(4-phenylphenyl)furan-2-one. Retrieved from [Link]
-
ResearchGate. (2019, March 15). (PDF) Synthesis, Characterization and biological activity of various substituted (E)-5-benzylidene-2-((4-((5-(4- nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl) amino)thiazol-4(5H)-one derivatives. Retrieved from [Link]
-
Utah Tech University. (n.d.). Water Sensitive Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis, reactions and biological activity of 3-arylidene-5-(4-methylphenyl)-2(3H)-furanones. Retrieved from [Link]
-
PMC. (2018, October 31). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Retrieved from [Link]
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Validation of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one Purity by HPLC: A Comparative Guide
Introduction
3-Benzylidene-5-(4-phenylphenyl)furan-2-one is a highly conjugated, rigid molecular scaffold frequently utilized in the synthesis of advanced fluorescent probes and bioactive heterocyclic compounds. Validating the purity of this compound presents a unique analytical challenge. Due to the extensive π -conjugation across the benzylidene, furanone, and biphenyl moieties, synthetic byproducts often consist of closely related structural isomers (e.g., E/Z geometric isomers at the benzylidene double bond) or des-phenyl analogs.
This guide objectively compares the performance of standard Alkyl (C18) stationary phases against Phenyl-Hexyl stationary phases for the purity validation of this specific furan-2-one derivative. By establishing a self-validating High-Performance Liquid Chromatography (HPLC) protocol, researchers can ensure robust separation and accurate quantification.
The Analytical Challenge: Causality in Column Selection
Standard reversed-phase HPLC methods typically default to C18 columns, which rely purely on hydrophobic (dispersive) interactions. However, for highly aromatic and planar molecules like 3-benzylidene-5-(4-phenylphenyl)furan-2-one, C18 columns often fail to provide adequate selectivity between the target active pharmaceutical ingredient (API) and its geometric isomers [1].
To overcome this, a Phenyl-Hexyl column is employed. The phenyl ring bonded to the silica support via a hexyl spacer allows for orthogonal π−π interactions with the solute's aromatic rings. Because π−π interactions are highly sensitive to the steric planarity of the analyte, the Phenyl-Hexyl phase can easily discriminate between the E and Z isomers of the benzylidene group, which have different spatial alignments [2].
Chromatographic separation mechanisms comparing C18 and Phenyl-Hexyl stationary phases.
Comparative Experimental Protocols
To demonstrate the superiority of π−π mediated separation for this compound, we compare two distinct HPLC methodologies. Both methods utilize Diode-Array Detection (DAD) at 254 nm, taking advantage of the compound's strong UV absorbance[3].
Self-Validating System Setup
A trustworthy analytical method must prove its own validity before sample analysis. Before initiating the sample sequence, this protocol requires a blank injection (mobile phase) to rule out carryover, followed by six replicate injections of a system suitability standard. The run is only validated if the Relative Standard Deviation (RSD) of the peak area is ≤1.0% and the tailing factor ( Tf ) is ≤1.5 .
Step-by-Step Methodology
-
Sample Preparation : Dissolve 1.0 mg of synthesized 3-benzylidene-5-(4-phenylphenyl)furan-2-one in 1.0 mL of HPLC-grade Acetonitrile to create a 1000 µg/mL stock. Sonicate for 5 minutes to ensure complete dissolution of the lipophilic solid.
-
Dilution : Dilute the stock to a working concentration of 100 µg/mL using the initial mobile phase composition (60:40 Acetonitrile:Water). Filter through a 0.22 µm PTFE syringe filter.
-
Chromatographic Conditions (Method A - Standard C18) :
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic 75% Acetonitrile / 25% Water (0.1% Formic Acid)
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
-
Chromatographic Conditions (Method B - Phenyl-Hexyl) :
-
Column: Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient - 50% Acetonitrile to 90% Acetonitrile over 15 minutes (0.1% Formic Acid)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C (Lowering the temperature deliberately enhances the stability of π−π interactions between the stationary phase and the analyte).
-
HPLC purity validation workflow for conjugated furan-2-one derivatives.
Comparative Performance Data
The quantitative data below summarizes the performance of both methods when analyzing a crude synthetic batch of 3-benzylidene-5-(4-phenylphenyl)furan-2-one spiked with 2% of its Z-isomer impurity.
| Parameter | Method A (C18 Column) | Method B (Phenyl-Hexyl Column) |
| Retention Time (Target) | 8.45 min | 11.20 min |
| Retention Time (Impurity) | 8.20 min | 9.85 min |
| Resolution ( Rs ) | 1.1 (Incomplete separation) | 3.4 (Baseline separation) |
| Tailing Factor ( Tf ) | 1.65 | 1.12 |
| Calculated Purity (%) | 99.1% (Overestimated) | 97.8% (Accurate) |
Data Interpretation : Method A fails to achieve baseline resolution ( Rs < 1.5) between the target compound and its geometric isomer, leading to co-elution and an artificially inflated purity calculation. Method B leverages π−π interactions to achieve a resolution of 3.4, proving it is the superior alternative for validating the purity of highly conjugated furan-2-one derivatives.
Biological Application Context
Furan-2-one derivatives are frequently investigated for their ability to inhibit bacterial quorum sensing or modulate kinase pathways in oncology. The diagram below illustrates a hypothetical signaling interference pathway where the validated, high-purity furanone acts as a competitive inhibitor.
Hypothetical signaling pathway showing competitive inhibition by the furan-2-one derivative.
References
-
Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes RSC Advances, Royal Society of Chemistry, 2021[Link] [3]
FTIR spectra comparison of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one
An In-Depth Comparative Guide to the FTIR Spectrum of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one
Authored by: A Senior Application Scientist
Introduction: Deciphering Molecular Structure Through Vibrational Spectroscopy
Infrared (IR) spectroscopy is an indispensable analytical technique that provides a molecular "fingerprint" by probing the vibrational modes of chemical bonds.[1] For the structural elucidation of complex organic molecules, Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method to identify key functional groups. This guide provides a comprehensive analysis of the FTIR spectrum of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one , a molecule featuring a conjugated furanone core.
The compound's structure, characterized by an α,β-unsaturated γ-lactone system extensively conjugated with both a benzylidene and a biphenyl moiety, presents a rich and illustrative FTIR spectrum. Our objective is to dissect this spectrum, assign its characteristic absorption bands with authoritative support, and compare it against simpler, structurally related compounds to understand how these complex functionalities modulate the molecule's vibrational properties. This guide is intended for researchers and professionals in drug development and materials science who rely on precise spectroscopic characterization.
Experimental Protocol: Acquiring High-Fidelity FTIR Data
The integrity of any spectral analysis is founded upon a robust experimental protocol. The following details a standard procedure for acquiring the FTIR spectrum of a solid sample like 3-Benzylidene-5-(4-phenylphenyl)furan-2-one using the KBr pellet transmission method.
Step-by-Step Methodology
-
Sample and Matrix Preparation:
-
Thoroughly dry the sample (1-2 mg) and spectroscopic grade Potassium Bromide (KBr, ~200 mg) in an oven at 110°C for at least 2 hours to remove any residual water. Moisture is a common interferent, displaying a broad O-H stretching band around 3400 cm⁻¹ and a bending mode near 1640 cm⁻¹.
-
Transfer the dried materials to a desiccator to cool to room temperature.
-
-
Homogenization:
-
Using an agate mortar and pestle, grind the KBr to a fine, consistent powder.
-
Add the sample to the KBr and continue grinding for 3-5 minutes until the mixture is completely homogenous. This step is critical to minimize scattering effects and ensure a uniform distribution of the analyte within the IR-transparent matrix.
-
-
Pellet Formation:
-
Transfer the homogenized powder to a pellet press die.
-
Apply pressure (typically 7-10 tons) for several minutes using a hydraulic press to form a thin, transparent, or translucent pellet. A high-quality pellet appears as a clear disc.
-
-
Spectral Acquisition:
-
Carefully place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the ambient atmosphere (primarily H₂O and CO₂) to be automatically subtracted from the sample spectrum.
-
Acquire the sample spectrum. Typical instrument parameters are:
-
Spectral Range: 4000–400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 32-64 scans are co-added to improve the signal-to-noise ratio.[2]
-
-
The following diagram illustrates this workflow.
Caption: Key vibrational modes in 3-Benzylidene-5-(4-phenylphenyl)furan-2-one.
Table 1: Characteristic FTIR Peaks for 3-Benzylidene-5-(4-phenylphenyl)furan-2-one
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity | Notes |
| 3100 - 3000 | C-H Stretch | Aromatic & Vinylic (=C-H) | Medium to Weak | Absorptions above 3000 cm⁻¹ are highly indicative of unsaturation from aromatic rings and alkenes. [3][4] |
| ~1725 | C=O Stretch | α,β-Unsaturated γ-Lactone | Strong, Sharp | The carbonyl frequency is lowered from a typical saturated ester (~1740 cm⁻¹) due to conjugation with the exocyclic double bond. [3]Splitting may occur due to Fermi resonance. [5] |
| 1680 - 1640 | C=C Stretch | Exocyclic Alkene | Medium | This peak corresponds to the benzylidene C=C double bond conjugated with the carbonyl and phenyl ring. |
| 1600, 1580, 1500, 1450 | C=C Skeletal Vibrations | Aromatic Rings | Medium to Strong | These multiple bands are characteristic of the phenyl and biphenyl ring systems. [4]The biphenyl moiety may show a specific peak around 1535-1550 cm⁻¹. [6] |
| 1300 - 1100 | C-O-C Asymmetric Stretch | Lactone (Ester) | Strong | This absorption is characteristic of the C-O-C linkage within the furanone ring. [3][7] |
| 900 - 675 | C-H Out-of-Plane Bend | Aromatic Rings | Strong | The precise positions are diagnostic of the substitution patterns: monosubstituted (benzylidene) and para-disubstituted (biphenyl) rings. [4] |
Comparative FTIR Analysis: Understanding Structural Contributions
To fully appreciate the spectrum of our target molecule, we compare its key absorption bands with those of simpler, constituent structures: Benzaldehyde , Biphenyl , and a basic 2(5H)-Furanone . This comparison highlights the electronic and vibrational coupling effects arising from the combination of these moieties.
Table 2: Comparative Analysis of Key FTIR Absorption Bands (cm⁻¹)
| Functional Group | Benzaldehyde | Biphenyl | 2(5H)-Furanone | 3-Benzylidene-5-(4-phenylphenyl)furan-2-one | Insight from Comparison |
| Aromatic C-H Stretch | ~3060 | ~3050 | N/A | ~3060 | This region is consistently present in all aromatic-containing structures. |
| Aldehyde C-H Stretch | ~2820 & ~2720 | N/A | N/A | Absent | The absence of the characteristic aldehyde C-H doublet confirms the formation of the benzylidene C=C bond. [3] |
| C=O Stretch | ~1705 (Conjugated) | N/A | ~1750 (Unconjugated) | ~1725 | The carbonyl frequency is lower than in simple furanone due to extended conjugation but higher than in benzaldehyde. This reflects the specific electronic environment of the α,β-unsaturated lactone system. [3][5] |
| Aromatic C=C Stretch | ~1595, 1580 | ~1600, 1480 | N/A | ~1600, 1580, 1500, 1450 | The target molecule displays a complex pattern inheriting bands from both benzylidene and biphenyl groups. [4][6] |
| Alkene C=C Stretch | N/A | N/A | ~1650 | ~1660 | The exocyclic C=C stretch is clearly identifiable and distinct from the aromatic skeletal vibrations. |
| C-O-C Stretch | N/A | N/A | ~1250 | ~1270 | The position of the furanone's C-O-C stretch remains relatively consistent, confirming the integrity of the lactone ring. [7] |
Conclusion: A Cohesive Spectroscopic Picture
The FTIR spectrum of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one provides a definitive confirmation of its complex molecular architecture. The strong carbonyl absorption around 1725 cm⁻¹ confirms the α,β-unsaturated lactone, shifted to a lower frequency by conjugation. The presence of C-H stretching vibrations above 3000 cm⁻¹ and a rich pattern of skeletal vibrations between 1600-1450 cm⁻¹ unequivocally identifies the extensive aromatic systems. Finally, the absence of aldehyde C-H stretches and the appearance of a new alkene C=C band validate the formation of the benzylidene bridge. This detailed analysis, supported by comparative data and established spectroscopic principles, serves as a robust guide for the characterization of this and structurally related furanone compounds.
References
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Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Available at: [Link]
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A Comparative Analysis of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one Cytotoxicity: A Guide for Researchers
The furanone scaffold, a five-membered heterocyclic ring, is a "privileged structure" in medicinal chemistry, frequently appearing in natural products with diverse biological activities.[1] Synthetic and natural furanone derivatives have demonstrated significant cytotoxic effects against a wide range of cancer cell lines through various mechanisms, including the induction of apoptosis and cell cycle arrest.[1][2] This guide provides an in-depth comparative analysis of the cytotoxicity of a specific furanone derivative, 3-benzylidene-5-(4-phenylphenyl)furan-2-one, and its analogs. We will delve into the experimental data, outline detailed protocols for assessing cytotoxicity, and explore the underlying molecular mechanisms.
I. Introduction to Furanone Derivatives as Anticancer Agents
Furanone derivatives have emerged as a promising class of antineoplastic agents.[2] Their cytotoxic activity is often attributed to their ability to induce programmed cell death (apoptosis) and halt the cell division cycle.[1] The specific compound of interest, 3-benzylidene-5-(4-phenylphenyl)furan-2-one, belongs to the γ-alkylidenebutenolide class of α,β-unsaturated lactones, which have been shown to exhibit a wide range of biological activities.[3] Understanding the cytotoxic profile of this compound and its analogs is crucial for its potential development as a therapeutic agent.
II. Comparative Cytotoxicity Data
The cytotoxic activity of various furanone derivatives has been evaluated against several human cancer cell lines using the MTT assay.[3][4][5] The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cell growth. The data below, compiled from multiple studies, facilitates a comparison of the cytotoxic efficacy of different furanone derivatives. Doxorubicin, a well-established chemotherapeutic drug, is included as a positive control.[3]
| Compound | Cancer Cell Line | IC50 (µM) | Key Findings & Reference |
| 3-Benzyl-5-(3-hydroxybenzylidene)furan-2(5H)-one (Compound 13) | HL-60 (Leukemia) | 17.6 | Showed broad activity against all four tested cell lines.[3] |
| HCT-8 (Colon) | 62.2 | ||
| MDA/MB-435 (Melanoma) | 39.8 | ||
| SF295 (Glioblastoma) | 28.5 | ||
| 3-Benzyl-5-(4-hydroxybenzylidene)furan-2(5H)-one (Compound 14) | HL-60 (Leukemia) | 8.9 | The most potent compound in the tested series against HL-60 cells.[3] |
| Bis-2(5H)-furanone (Compound 4e) | C6 (Glioma) | 12.1 | Induces S-phase cell cycle arrest and interacts with DNA.[1][4] |
| Furan-based Pyridine Carbohydrazide (Compound 4) | MCF-7 (Breast) | 4.06 | Induces G2/M arrest and apoptosis via the intrinsic mitochondrial pathway.[1][6] |
| Furan-based N-phenyl triazinone (Compound 7) | MCF-7 (Breast) | 2.96 | Induces G2/M arrest and apoptosis; increases p53 and Bax levels.[1][6] |
| Doxorubicin (Positive Control) | HL-60 (Leukemia) | 0.03 | [3] |
| HCT-8 (Colon) | 0.3 | [3] | |
| MDA/MB-435 (Melanoma) | 0.3 | [3] | |
| SF295 (Glioblastoma) | 0.4 | [3] |
Table 1: Comparative Cytotoxicity (IC50) of Furanone Derivatives.
III. Key Experimental Protocols for Cytotoxicity Assessment
To ensure scientific rigor and reproducibility, it is essential to follow standardized and validated protocols. This section provides detailed methodologies for the key experiments used to evaluate the cytotoxicity of 3-benzylidene-5-(4-phenylphenyl)furan-2-one and its analogs.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7] The assay is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals. This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria.[8] The amount of formazan produced is directly proportional to the number of viable cells.[8]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 × 10^4 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include untreated and vehicle-treated controls.[8] Incubate for a specified period (e.g., 72 hours).[3]
-
MTT Incubation: After the treatment period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well. Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of more than 650 nm should be used for background correction.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can then be determined by plotting the percentage of viability against the compound concentration.[9]
A key mechanism of action for many furanone derivatives is the induction of apoptosis.[1] The Annexin V/PI assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[10][11] In healthy cells, phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane.[10] During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[10] Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[11]
Protocol:
-
Cell Treatment: Treat cells with the furanone derivative at the desired concentration and for the appropriate time to induce apoptosis. Include both positive and negative controls.
-
Cell Harvesting: Collect the cells by centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 × 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[10]
-
Analysis: Analyze the cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
To further elucidate the apoptotic pathway induced by the furanone derivative, Western blotting can be employed to detect changes in the expression levels of key apoptosis-related proteins.[12] This technique allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate. Key markers of apoptosis that can be detected by Western blot include cleaved caspases (e.g., caspase-3, -8, -9) and members of the Bcl-2 family (e.g., Bax, Bcl-2).[12][13]
Protocol:
-
Cell Lysis: After treatment with the furanone derivative, harvest the cells and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay, such as the BCA assay, to ensure equal loading of proteins for each sample.[14]
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.[14]
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Detect the protein bands using a chemiluminescent substrate and visualize them using an imaging system.
IV. Proposed Mechanisms of Action
Furanone derivatives exert their anticancer effects through several molecular mechanisms.[1] The primary pathways identified are the induction of apoptosis and the halting of the cell division cycle.[1]
-
Induction of Apoptosis: One prominent mechanism is the generation of reactive oxygen species (ROS), which can trigger a caspase-dependent apoptotic cascade.[1] Some furanone derivatives have been shown to induce apoptosis through the intrinsic mitochondrial pathway, characterized by an increase in the levels of pro-apoptotic proteins like p53 and Bax.[1][6]
-
Cell Cycle Arrest: Many furanone derivatives can arrest the cell cycle at specific checkpoints, such as the S-phase or G2/M phase, preventing cancer cell proliferation.[1][4]
-
Inhibition of Key Enzymes and Ion Channels: Other mechanisms include the inhibition of enzymes crucial for cancer progression and the modulation of ion channels, such as the Eag-1 potassium channel, which is implicated in cancer cell growth.[2][15][16]
V. Conclusion
This guide provides a comprehensive overview of the comparative cytotoxicity of 3-benzylidene-5-(4-phenylphenyl)furan-2-one and related furanone derivatives. The presented data and experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this promising class of compounds. The diverse mechanisms of action, including the induction of apoptosis and cell cycle arrest, highlight the potential for furanones to be developed into effective anticancer agents. Further studies are warranted to fully elucidate the structure-activity relationships and to optimize the cytotoxic efficacy and selectivity of these compounds.
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link][10]
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PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link][11]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link][7]
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Teixeira, R. R., Barbosa, L. C., Maltha, C. R. A., Rocha, M. E., Bezerra, D. P., Costa-Lotufo, L. V., Pessoa, C., & Moraes, M. O. (2007). Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones. Molecules, 12(5), 1101–1116. [Link][3]
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Alvarez-Ramirez, M., et al. (2023). Theoretical Evaluation of Furanone and its Derivatives for the Treatment of Cancer Through Eag-1 Inhibition. Clinical Cancer Investigation Journal, 12(4). [Link][15]
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Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link][12]
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El-Sayed, W. A., et al. (2019). Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl) - Acyclic Sugar Derivatives. Chemical & Pharmaceutical Bulletin, 67(8), 888-895. [Link][17]
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Alvarez-Ramirez, M., et al. (2023). Theoretical Evaluation of Furanone and its Derivatives for the Treatment of Cancer Through Eag-1 Inhibition. Clinical Cancer Investigation Journal, 12(4). [Link][16]
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El-Sayed, W. A., et al. (2019). Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives. Chemical & Pharmaceutical Bulletin, 67(8), 888-895. [Link][18]
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ResearchGate. (2013, October 4). What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway?. Retrieved from [Link][19]
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Al-Warhi, T., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2569. [Link][6]
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National Institutes of Health. (n.d.). Determination of Caspase Activation by Western Blot. Retrieved from [Link][13]
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Li, Y., et al. (2018). Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. Chemical Biology & Drug Design, 92(1), 1436-1444. [Link][4]
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ResearchGate. (2020, December 29). Synthesis of New Furanone Derivatives with Potent Anticancer Activity. Retrieved from [Link][20]
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ResearchGate. (2024, September 16). Novel Furan-2(3H)-one derivatives as promising anticancer agents against liver and breast cancers cell lines: Green Synthesis, Spectroscopic analysis, in Vitro Antiproliferative Activity, and DFT study. Retrieved from [Link][21]
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Teixeira, R. R., et al. (2007). Synthesis and cytotoxic activity of some 3-benzyl-5-arylidenefuran-2(5H)-ones. Molecules, 12(5), 1101-1116. [Link][5]
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Semantic Scholar. (n.d.). Benzylidene-3,4- dimethoxybenzohydrazide derivatives as potential antimicrobial agents. Retrieved from [Link][22]
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MDPI. (2023, April 7). Design, Synthesis, In Vitro, and In Silico Insights of 5-(Substituted benzylidene)-2-phenylthiazol-4(5H)-one Derivatives: A Novel Class of Anti-Melanogenic Compounds. Retrieved from [Link][23]
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ResearchGate. (2026, March 17). Development of certain benzylidene coumarin derivatives as anti-prostate cancer agents targeting EGFR and PI3Kβ kinases. Retrieved from [Link][24]
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ResearchGate. (n.d.). (PDF) Synthesis, reactions and biological activity of 3-arylidene-5-(4-methylphenyl)-2(3H)-furanones. Retrieved from [Link][25]
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PubMed. (2008, January 15). Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells. Retrieved from [Link][26]
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MDPI. (2025, October 13). Terpene-Functionalized 3,5-Bis(benzylidene)-4-piperidones: Synthesis, Cytotoxicity Properties, In Silico and In Vitro Studies. Retrieved from [Link][27]
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A Comparative Guide to the Catalytic Efficiency of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one Synthesis Routes
Introduction
The furan-2-one scaffold is a privileged motif in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds. Specifically, 3-benzylidene-5-(4-phenylphenyl)furan-2-one and its derivatives have attracted significant interest due to their potential therapeutic applications, including anti-inflammatory and anticancer activities[1]. The efficient and scalable synthesis of these compounds is paramount for further drug discovery and development efforts. This guide provides an in-depth comparison of two prominent catalytic routes for the synthesis of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one: the classical modified Perkin condensation and a modern palladium-catalyzed Heck-type cyclization. By examining the underlying mechanisms, experimental protocols, and catalytic efficiencies, this document aims to equip researchers with the necessary insights to select the most appropriate synthetic strategy for their specific needs.
Route 1: Modified Perkin Condensation
The Perkin reaction, a cornerstone of organic synthesis, involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid to produce an α,β-unsaturated aromatic acid[2][3]. A well-established modification of this reaction provides a direct, one-pot synthesis of 3-arylidene-2(3H)-furanones from a β-aroylpropionic acid and an aromatic aldehyde[1][4]. This method is valued for its operational simplicity and the use of readily available and inexpensive reagents.
Catalytic Mechanism
The modified Perkin condensation for furanone synthesis is typically catalyzed by a weak base, such as triethylamine or sodium acetate, in the presence of a dehydrating agent like acetic anhydride. The reaction proceeds through several key steps:
-
Enolate Formation: The base promotes the formation of an enolate from the β-aroylpropionic acid.
-
Aldol-type Condensation: The enolate attacks the carbonyl carbon of the aromatic aldehyde (benzaldehyde in this case).
-
Intramolecular Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization, facilitated by the acetic anhydride, which also acts as a dehydrating agent to form the furanone ring and the exocyclic double bond.
The overall transformation is a cascade of condensation, cyclization, and dehydration reactions, efficiently catalyzed by a simple base.
Diagram: Mechanism of Modified Perkin Condensation
Caption: Mechanism of the modified Perkin condensation for furanone synthesis.
Experimental Protocol: Modified Perkin Condensation
The following protocol is adapted from the synthesis of a closely related analog, 5-(Biphenyl-4-yl)-3-(3-methoxybenzylidene)furan-2(3H)-one[5].
-
Reactants:
-
3-(4-Phenylbenzoyl)propionic acid (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
-
Reagents & Catalyst:
-
Acetic anhydride
-
Triethylamine (catalytic amount)
-
-
Procedure:
-
In a round-bottom flask, combine 3-(4-phenylbenzoyl)propionic acid and benzaldehyde.
-
Add acetic anhydride (as solvent) and a few drops of triethylamine.
-
Reflux the mixture for 5-6 hours under anhydrous conditions, monitoring the reaction progress by Thin Layer Chromatography (TLC)[1].
-
After completion, pour the reaction mixture into crushed ice with stirring.
-
Filter the separated solid, wash with water, and purify by crystallization from a suitable solvent (e.g., 2-butanone or methanol) to yield the final product[1][5].
-
Diagram: Workflow for Modified Perkin Condensation
Caption: Generalized catalytic cycle for a Heck reaction.
Experimental Protocol: Representative Palladium-Catalyzed Synthesis
-
Reactants:
-
4-Iodo-1,1'-biphenyl (1.0 eq)
-
1-Phenyl-2-propyn-1-ol (or a related benzyl acetylene) (1.0 eq)
-
-
Reagents & Catalyst:
-
Palladium(II) acetate (Pd(OAc)₂) (e.g., 2 mol%)
-
Phosphine ligand (e.g., triphenylphosphine)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Carbon monoxide (CO) source
-
-
Procedure:
-
To a pressure vessel, add 4-iodo-1,1'-biphenyl, the benzyl acetylene derivative, Pd(OAc)₂, and the phosphine ligand in a suitable solvent (e.g., 2-MeTHF).[6]
-
Add the base (DIPEA).
-
Pressurize the vessel with carbon monoxide (e.g., 1-5 bar).
-
Heat the reaction mixture at a specified temperature (e.g., 50-110 °C) for a designated time (e.g., 24 hours), with progress monitored by an appropriate analytical technique.
-
Upon completion, cool the reaction, vent the CO, and perform an aqueous workup.
-
Purify the crude product by column chromatography to obtain 3-Benzylidene-5-(4-phenylphenyl)furan-2-one.
-
Comparison of Catalytic Efficiency
The choice between the modified Perkin condensation and a palladium-catalyzed route depends on several factors, including desired yield, reaction time, cost, and tolerance to functional groups.
| Parameter | Modified Perkin Condensation | Palladium-Catalyzed Heck-Type Cyclization |
| Catalyst | Simple base (e.g., Triethylamine) | Palladium complex (e.g., Pd(OAc)₂) with ligand |
| Catalyst Cost | Very low | High |
| Reaction Time | 5-6 hours [5] | Can be longer (e.g., 24 hours) [6] |
| Temperature | Reflux (often >100 °C) | Generally milder (50-120 °C) [8][6] |
| Yield | Moderate to good (e.g., 72% for a similar compound) [1] | Good to excellent (often >80%) [6] |
| Substrate Scope | Generally good for aromatic aldehydes | Broader, with high functional group tolerance [7] |
| Operational Simplicity | High (one-pot, simple workup) | More complex (requires inert atmosphere, specialized equipment for CO) |
| Atom Economy | Lower (uses anhydride as solvent and reagent) | Higher (catalytic process) |
Conclusion
Both the modified Perkin condensation and palladium-catalyzed Heck-type reactions represent viable and effective strategies for the synthesis of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one.
The modified Perkin condensation stands out for its simplicity, low cost, and use of readily available reagents. It is an excellent choice for straightforward, small-to-medium scale syntheses where cost and operational simplicity are the primary considerations.
On the other hand, palladium-catalyzed methodologies , while more expensive and technically demanding, offer the potential for higher yields, milder reaction conditions, and a broader tolerance for diverse functional groups. This makes them particularly suitable for the synthesis of complex analogs and for applications where maximizing yield and purity is critical. The ability to fine-tune the reaction by varying the catalyst, ligand, and conditions provides a level of control not achievable with the Perkin reaction.
Ultimately, the selection of the optimal synthetic route will be guided by the specific goals of the research program, balancing the trade-offs between cost, efficiency, and scalability.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Perkin reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters [mdpi.com]
Cross-validation of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one UV-Vis absorption spectra
Title: Cross-Validation of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one UV-Vis Absorption Spectra: A Comparative Guide
Executive Overview & Structural Causality
As a Senior Application Scientist, evaluating novel chromophores requires moving beyond basic spectral acquisition to understanding the underlying photophysics. 3-Benzylidene-5-(4-phenylphenyl)furan-2-one is an advanced arylidene butenolide characterized by a highly conjugated π -system. The furan-2-one core acts as a moderate electron acceptor, while the extended 4-phenylphenyl (biphenyl) moiety at the 5-position serves as an electron donor.
This donor-acceptor architecture facilitates an intramolecular charge transfer (ICT) upon photoexcitation, significantly lowering the HOMO-LUMO gap compared to standard un-substituted furanones[1]. When comparing its UV-Vis absorption profile to industry standards, we must account for bathochromic (red) shifts induced by this extended conjugation. The addition of the biphenyl group pushes the absorption maximum ( λmax ) further into the UVA/visible boundary compared to its parent analog, 3-benzylidene-5-phenylfuran-2-one.
Photophysical Pathways
Understanding the fate of the excited state is critical for cross-validation. Arylidene furanones typically undergo rapid non-radiative decay or E/Z photoisomerization around the exocyclic double bond upon UV irradiation. This contrasts with rigid fluorophores like Coumarin 343, which favor radiative decay (fluorescence)[2].
Photophysical pathways of arylidene furanones upon UV-Vis excitation.
Comparative UV-Vis Spectral Data
To objectively benchmark 3-benzylidene-5-(4-phenylphenyl)furan-2-one, we cross-validate its performance against its parent compound, a commercial UVA filter (Avobenzone), and a standard laser dye (Coumarin 343). Avobenzone is selected due to its well-documented enol-keto tautomerism and strong π→π∗ transitions around 355 nm[3]. Coumarin 343 provides a reference for a rigidized, highly absorptive ICT system[4].
| Compound | Structural Classification | λmax (nm) in CH 2 Cl 2 | Molar Absorptivity ( ϵ ) M −1 cm −1 | Primary Photophysical Fate |
| 3-Benzylidene-5-(4-phenylphenyl)furan-2-one | Extended Arylidene Furanone | ~395 - 410 | ~28,000 | E/Z Isomerization / ICT |
| 3-Benzylidene-5-phenylfuran-2-one | Parent Arylidene Furanone | ~360 - 375 | ~22,000 | E/Z Isomerization |
| Avobenzone | Dibenzoylmethane Derivative | 355[3] | ~35,000[3] | Keto-Enol Tautomerization |
| Coumarin 343 | Rigidized Coumarin | 446[2] | 19,900[4] | Fluorescence ( ΦF≈0.8 ) |
Data synthesis based on structural analogs and established photophysical standards[1],[4],[3].
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols incorporate internal validation steps. A single point measurement is insufficient; Beer-Lambert linearity must be proven to rule out aggregation, a common issue in highly conjugated planar molecules[2].
Protocol A: Stock Preparation and Serial Dilution Causality Check: We utilize spectroscopic-grade dichloromethane (DCM) because its UV cutoff (233 nm) does not interfere with the target analyte's absorption band, and its moderate polarity stabilizes the ICT state without inducing severe hydrogen-bonding artifacts[5].
-
Gravimetric Analysis: Weigh exactly 5.0 mg of 3-benzylidene-5-(4-phenylphenyl)furan-2-one using a microbalance (±0.01 mg precision).
-
Primary Stock (1 mM): Dissolve the solid in 10.0 mL of DCM in a volumetric flask. Sonicate for 5 minutes in the dark to prevent premature photoisomerization.
-
Serial Dilution: Prepare a concentration gradient (5 µM, 10 µM, 20 µM, 40 µM, and 50 µM) using calibrated micropipettes.
-
Validation Step: Plot Absorbance vs. Concentration at the λmax . An R2>0.995 confirms the absence of ground-state aggregation (e.g., π -stacking) within the working range.
Protocol B: UV-Vis Spectrophotometry & Photostability Assay Causality Check: Arylidene compounds are notoriously sensitive to ambient light. Conducting scans in a temperature-controlled Peltier cell (25.0 °C) prevents thermal baseline drift, while pre- and post-irradiation scans quantify photostability[3].
-
Baseline Correction: Record a baseline scan using pure DCM in matched 10 mm quartz cuvettes from 250 nm to 600 nm.
-
Spectral Acquisition: Scan each dilution at a scan rate of 100 nm/min. Record the λmax and calculate the molar extinction coefficient ( ϵ ) at the peak maximum.
-
Irradiation (Stress Test): Expose the 20 µM sample to a 365 nm LED source (10 mW/cm 2 ) for 15 minutes.
-
Post-Irradiation Scan: Re-scan the sample. A hypsochromic (blue) shift or a drop in molar absorptivity indicates E→Z photoisomerization or photodegradation, a behavior commonly observed in similar UV filters like Avobenzone.
Standardized UV-Vis cross-validation and photostability experimental workflow.
References
-
Shoji, T., et al. "Synthesis and Properties of 3,8-Diaryl-2H-cyclohepta[b]furan-2-ones." MDPI, 2024. 1
-
Thermo Fisher Scientific. "Coumarin 343, pure, laser grade 500 mg." Thermo Scientific Chemicals. 4
-
Vallejo, J. J., et al. "Evaluation of the Avobenzone Photostability in Solvents Used in Cosmetic Formulations." SciELO Colombia, 2008. 3
-
Cave, G. W. V., et al. "Molecular Origins of Dye Aggregation and Complex Formation Effects in Coumarin 343." ACS Publications, 2013. 2
-
Mendolia, I., et al. "Development of an Innovative and Eco-Friendly UV Radiation Absorber, Based on Furan Moieties." MDPI, 2020. 5
-
Koca, M., et al. "Quantum Chemical Calculations, Topological Properties, ADME/Molecular Docking Studies, and Hirshfeld Surface Analysis on Some Organic UV-Filters." PMC, 2023.
Sources
Operational Guide: Safe Handling and Disposal of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one
As researchers and drug development professionals, we frequently handle complex, highly conjugated organic molecules. 3-Benzylidene-5-(4-phenylphenyl)furan-2-one (CAS: 496861-70-2) is a specialized synthetic intermediate and bioactive scaffold. Because of its unique structural properties, it requires strict, self-validating operational protocols for handling and disposal to ensure laboratory safety and environmental compliance.
This guide provides the mechanistic rationale and step-by-step methodologies for managing this compound from the benchtop to final destruction.
Mechanistic Hazard Profiling & Causality
To design an effective safety protocol, we must first understand the molecule's physicochemical behavior. This compound features an extended aromatic system (a benzylidene moiety and a biphenyl group) attached to a central furan-2-one core.
-
Biological Reactivity: The furan-2-one ring is a known Michael acceptor. This means the α,β -unsaturated carbonyl system can covalently bind to nucleophilic biological macromolecules, such as cysteine residues in proteins.
-
Environmental Persistence: The extensive aromaticity renders the molecule highly lipophilic and hydrophobic. If discharged into the municipal water supply, it resists standard aqueous degradation and poses a severe bioaccumulation risk to aquatic ecosystems.
-
Carrier Solvent Risks: Because it is insoluble in water, it is typically handled in strong organic solvents like Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM). DMSO acts as a dermal carrier, meaning any accidental spill can rapidly transport the dissolved furan-2-one directly through the skin barrier.
Due to these factors, standard drain disposal or municipal trash disposal is strictly prohibited under [1].
Waste Segregation Strategy
Proper segregation prevents dangerous exothermic cross-reactions (e.g., mixing incompatible solvents) and ensures compliance with federal disposal mandates. All quantitative and categorical waste data for this compound is summarized below:
| Waste Stream | Physical State | Compatible Solvents | Primary Hazard | EPA Classification |
| Solid Organic Waste | Powder / Crystals | N/A (Dry) | Aquatic Toxicity / Irritant | Non-RCRA Regulated Hazardous Solid |
| Non-Halogenated Liquid | Solution | DMSO, Ethanol, Acetone | Flammable / Toxic Carrier | Ignitable (D001) / Toxic |
| Halogenated Liquid | Solution | DCM, Chloroform | Toxic / Environmental Hazard | Toxic (D022, etc.) |
| Solid Bio-Debris | Contaminated Consumables | N/A | Trace Toxicity | Regulated Lab Debris |
Step-by-Step Disposal Protocols
The following methodologies provide a self-validating system for waste management. Every step includes a verification check to ensure containment integrity.
Protocol A: Bulk Solid Waste (Unused Reagent or Crystals)
Causality: High-temperature incineration (>1000°C) is required to fully cleave the stable biphenyl and benzylidene rings. Solid waste must be perfectly contained to prevent aerosolization of the powder.
-
Containment: Transfer residual solid 3-Benzylidene-5-(4-phenylphenyl)furan-2-one into a pre-weighed, chemically compatible amber glass vial using a static-free anti-magnetic spatula.
-
Labeling: Affix a GHS-compliant label explicitly stating: "Hazardous Solid Organic Waste - Contains Furan-2-one derivative." Never use abbreviations.
-
Accumulation: Place the sealed vial in the designated Satellite Accumulation Area (SAA) for solid organic waste. Verification: Ensure the SAA secondary containment bin is free of liquid residues[2].
-
EHS Transfer: Request an Environmental Health and Safety (EHS) pickup. Under , academic and research labs must not exceed a 12-month accumulation time[1].
Protocol B: Liquid Waste (Reaction Mixtures & Stock Solutions)
Causality: The carrier solvent dictates the disposal stream. Mixing halogenated solvents (DCM) with non-halogenated streams drastically increases the cost of disposal and can lead to regulatory fines[3].
-
Solvent Identification: Check your lab notebook to verify the carrier solvent.
-
Segregation & Transfer:
-
For Halogenated Solutions (e.g., DCM): Pour the mixture into the designated "Halogenated Organic Waste" carboy.
-
For Non-Halogenated Solutions (e.g., DMSO): Pour into the "Non-Halogenated Organic Waste" carboy.
-
-
Vessel Rinsing: Triple-rinse the primary reaction flask with 2-3 mL of the same compatible solvent. Add this rinsate to the respective waste carboy to ensure no residual furan-2-one remains in the glassware.
-
Vapor Management: Verification: Ensure the waste carboy is equipped with a properly functioning to prevent vapor buildup and potential container rupture[4].
Protocol C: Contaminated Consumables
Causality: Pipette tips and Kimwipes retain microgram quantities of the compound. If thrown in standard trash, they will contaminate municipal landfills[5].
-
Collection: Place all contaminated pipette tips, weigh boats, and Kimwipes into a double-lined, puncture-resistant hazardous waste box.
-
Sealing: Once the box is 3/4 full, seal it completely with heavy-duty packing tape. Verification: Invert the box slightly to ensure no loose tips can escape the seams.
-
Disposal: Route through the facility's standard hazardous solid debris stream for incineration.
Disposal Workflow Visualization
To streamline laboratory operations, follow this decision tree for routing 3-Benzylidene-5-(4-phenylphenyl)furan-2-one waste to the correct EPA-compliant stream.
Figure 1: Decision tree for the segregation and EPA-compliant disposal of furan-2-one derivative waste.
References
-
Disposal of Chemicals in the Laboratory Source: Environmental Marketing Services (EMS) URL:[Link]
-
Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University (CWU) Environmental Health & Safety URL:[Link]
-
The Greenest Methods for Disposal of Hazardous Lab Chemicals Source: CalPacLab URL:[Link]
-
How to Properly Dispose Chemical Hazardous Waste Source: National Science Teaching Association (NSTA) URL:[Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories (Subpart K) Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
Sources
- 1. epa.gov [epa.gov]
- 2. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 3. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 4. calpaclab.com [calpaclab.com]
- 5. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
Personal protective equipment for handling 3-Benzylidene-5-(4-phenylphenyl)furan-2-one
Comprehensive Safety and Operational Guide for Handling 3-Benzylidene-5-(4-phenylphenyl)furan-2-one
As a Senior Application Scientist, I frequently observe laboratories overlooking the nuanced hazards of specialized organic intermediates. 3-Benzylidene-5-(4-phenylphenyl)furan-2-one (CAS: 496861-70-2) is a structurally complex lactone utilized in advanced drug development and materials science. While its high molecular weight reduces its volatility, the core structure presents specific toxicological challenges that require rigorous handling procedures. This guide provides a field-proven, self-validating operational framework for handling this compound, ensuring uncompromised safety and scientific integrity.
Mechanistic Hazard Profile: The "Why" Behind the PPE
To handle a chemical safely, you must understand its reactivity. 3-Benzylidene-5-(4-phenylphenyl)furan-2-one contains an α,β-unsaturated lactone (furan-2-one) ring. This conjugated system acts as a potent Michael acceptor .
In biological systems, this electrophilic center can readily undergo conjugate addition with nucleophilic thiol groups, such as the cysteine residues found in skin proteins. This covalent modification is the primary mechanism behind the severe skin sensitization and 1 observed in this chemical class[1]. Furthermore, the bulky benzylidene and biphenyl substituents make the compound highly lipophilic, drastically increasing its ability to penetrate compromised skin barriers. Standard "splash protection" is insufficient; barrier integrity against fine, lipophilic particulates must be absolute.
Personal Protective Equipment (PPE) Matrix
To mitigate the risks of dermal sensitization and inhalation of fine particulates, the following quantitative PPE standards must be strictly enforced[2][3].
| Equipment Category | Specification / Material | Quantitative Standard | Mechanistic Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Thickness ≥ 0.11 mm; Breakthrough time > 480 min | Prevents lipophilic penetration and subsequent allergic contact dermatitis. |
| Eye Protection | Chemical Safety Goggles | ANSI Z87.1 certified, tight-fitting | Protects ocular mucosa from micro-particulate airborne dust[1]. |
| Respiratory | N95 or P100 Particulate Respirator | Filtration efficiency ≥ 95% (N95) or 99.97% (P100) | Prevents inhalation of sensitizing dust during transfer and weighing[3]. |
| Body Protection | Tyvek® Lab Coat / Impermeable Apron | Anti-static, full-length | Prevents accumulation of hazardous dust on woven fabrics. |
| Engineering Control | Chemical Fume Hood | Face velocity: 80–120 fpm (0.4–0.6 m/s) | Captures aerosolized particles during open-container handling[2]. |
Operational Workflow: Self-Validating Handling Protocol
A self-validating protocol ensures that every step inherently verifies the success and safety of the previous step. When handling solid furan-2-one derivatives, mass balance is our primary indicator of containment.
Step-by-Step Methodology:
-
Pre-Operational Verification: Confirm the fume hood face velocity is within the 80–120 fpm range. Inspect nitrile gloves for micro-tears using the pneumatic inflation method.
-
Tare and Seal (Gravimetric Cross-Check): Place the receiving vial inside a secondary containment vessel (e.g., a larger beaker). Tare the entire assembly on the analytical balance.
-
Transfer: Inside the fume hood, use an anti-static spatula to transfer the crystalline solid. The anti-static tool prevents the highly lipophilic dust from adhering to the metal and aerosolizing[1].
-
Validation: Re-weigh the sealed source bottle and the receiving assembly. The mass lost from the source must equal the mass gained in the receiver (± 0.1 mg). A discrepancy mathematically proves environmental contamination (an unnoticed spill or aerosolization).
-
Decontamination: Wipe down the exterior of the receiving vessel and the balance pan with an isopropanol-soaked, lint-free wipe to dissolve any microscopic lipophilic residue.
Spill Response and Disposal Plan
Because of its solid state and extreme lipophilicity, spills of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one must not be treated with water, which will merely disperse the hydrophobic powder and complicate cleanup[3].
Spill Containment Protocol:
-
Isolate: Immediately restrict access to the spill area and ensure local exhaust ventilation is maximized.
-
Suppress: Cover the spilled powder with slightly damp sand or a commercial absorbent pad to suppress dust formation. Do not spray water directly[4].
-
Collect: Use non-sparking tools to carefully sweep the material into an airtight, clearly labeled hazardous waste container[2].
-
Decontaminate: Wash the affected surface with a polar aprotic solvent (e.g., acetone) to dissolve the solid, followed by copious soap and water to ensure complete removal of the Michael acceptor residue.
Disposal: Do not flush down drains or dispose of in standard solid waste. The material must be transported to a licensed chemical destruction plant and disposed of via 1 equipped with an afterburner and flue gas scrubbing system[1].
Process Visualization
Below is the logical workflow mapping the safe handling, mass balance validation, and emergency response for this compound.
Safe handling, mass balance validation, and spill response workflow for furan-2-one derivatives.
References[2] SAFETY DATA SHEET - 3-(Methoxycarbonyl)-2H-cyclohepta[b]furan-2-one. TCI Chemicals. Available at: https://tcichemicals.com[1] Chemical Safety Data Sheet MSDS / SDS - (R)-4-Propyldihydrofuran-2(3H)-one. ChemicalBook. Available at:https://chemicalbook.com[4] Safety Data Sheet - cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate). Angene Chemical. Available at:https://angenechemical.com[3] SAFETY DATA SHEET - GR-24. PhytoTech Labs. Available at: https://phytotechlab.com
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
